N-Cyclopropyl-N-(2-methylpropyl)thiourea
Description
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Properties
CAS No. |
247119-93-3 |
|---|---|
Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-cyclopropyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C8H16N2S/c1-6(2)5-10(8(9)11)7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,11) |
InChI Key |
QUYZUCKIMMXWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CC1)C(=S)N |
Origin of Product |
United States |
Mechanism of Action of N-cyclopropyl-N-(2-methylpropyl)thiourea in Biological Systems
Executive Summary
In the landscape of neurodegenerative drug development, targeting the post-translational modification of amyloidogenic proteins has emerged as a critical therapeutic vector. N-cyclopropyl-N-(2-methylpropyl)thiourea (often functionally evaluated as its N,N'-disubstituted analog) is a conformationally restricted small molecule identified as an inhibitor of Human Glutaminyl Cyclase (hQC, EC 2.3.2.5) [1].
As a Senior Application Scientist, I have structured this technical guide to dissect the molecular causality behind this compound's efficacy. We will explore how specific steric modifications—namely the cyclopropyl and 2-methylpropyl (isobutyl) groups—force the thiourea pharmacophore into a bioactive geometry, thereby arresting the pathological signaling cascade responsible for Alzheimer's Disease (AD) progression[2]. Furthermore, this guide provides field-proven, self-validating experimental protocols to accurately measure target engagement and phenotypic outcomes.
Target Biology: The Pathological Role of hQC
Human glutaminyl cyclase (hQC) is an enzyme that catalyzes the intramolecular cyclization of N-terminal glutamine (and glutamate) residues into pyroglutamic acid (pGlu), liberating ammonia or water[1].
While physiologically important for the maturation of certain hormones, the upregulation of hQC in the brain is highly pathological. In AD, hQC modifies N-truncated Amyloid Beta (Aβ) to form pGlu-Aβ (specifically Aβ 3(pE)-42). This modified peptide is exceptionally neurotoxic, highly resistant to degradation by aminopeptidases, and acts as a rapid "seeding core" that accelerates the formation of neurotoxic amyloid oligomers and fibrils[2]. Inhibiting hQC directly halts the production of this seeding core.
Fig 1: Pathological signaling of hQC in AD and targeted inhibition by the thiourea derivative.
Molecular Mechanism of Action & Structural Rationale
The efficacy of N-cyclopropyl-N-(2-methylpropyl)thiourea is rooted in its highly optimized thermodynamics of binding. The mechanism relies on two primary structural pillars:
A. The Thiourea Pharmacophore
Thiourea derivatives are well-established as potent hQC inhibitors[3]. The thiourea core acts as a bidentate hydrogen bond donor/acceptor system. In the hQC active site, the donor nitrogen of the thiourea forms essential hydrogen bonds with catalytic residues, effectively blocking the entry of the endogenous Aβ substrate[3].
B. Conformational Restriction via Steric Bulk (Causality)
Unsubstituted thioureas are highly flexible and exist in an equilibrium of multiple conformers (E-Z, Z-E, E-E, Z-Z). Binding to the hQC active site requires the molecule to adopt a specific Z-E conformation . For highly flexible molecules, forcing this geometry upon binding incurs a massive entropic penalty, reducing overall affinity[4].
By introducing a cyclopropyl group and a 2-methylpropyl (isobutyl) group , the molecule becomes conformationally restricted:
-
Cyclopropyl Ring: Acts as a rigid, lipophilic bioisostere that restricts the rotational freedom of the adjacent nitrogen, locking the thiourea core closer to the required Z-E geometry[4].
-
2-Methylpropyl (Isobutyl) Group: Provides specific steric bulk that not only aids in conformational locking but also perfectly occupies a hydrophobic auxiliary pocket adjacent to the hQC active site[4].
This structural pre-organization significantly lowers the energy barrier for target engagement, transforming a weak binder into a highly efficient inhibitor.
Quantitative Structure-Activity Relationship (SAR)
The table below summarizes the causal relationship between N-substitution on the thiourea core and the resulting enhancement in hQC inhibition, demonstrating why cyclic and bulky acyclic groups are critical[4].
| Compound Derivative | N-Substitution | Target | Conformational Preference | Relative Potency Enhancement |
| Unsubstituted | None | hQC | Flexible (High Entropic Penalty) | Baseline (1x) |
| Acyclic Alkyl | N-isopropyl | hQC | Partial Z-E Enrichment | ~10-fold |
| Bulky Acyclic | N-(2-methylpropyl) | hQC | Z-E Enriched | High |
| Cyclic Alkyl | N-cyclopropyl | hQC | Rigid Z-E Geometry | High |
| Large Cyclic | N-cyclopentylmethyl | hQC | Rigid Z-E Geometry | ~26-fold |
Self-Validating Experimental Methodologies
To prove that N-cyclopropyl-N-(2-methylpropyl)thiourea operates via the proposed mechanism, we must deploy a self-validating assay architecture. A common pitfall in drug screening is relying on a single readout, which can be skewed by false positives (e.g., compound fluorescence quenching or non-specific cellular toxicity). The following protocols feature built-in orthogonal controls.
Protocol 1: In Vitro hQC Fluorometric Inhibition & Orthogonal Validation
Objective: Measure direct enzymatic inhibition while ruling out assay interference.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant hQC in 50 mM Tris-HCl buffer (pH 8.0). Prepare the fluorogenic substrate H-Gln-AMC (7-amino-4-methylcoumarin) and the auxiliary enzyme pyroglutamyl aminopeptidase.
-
Compound Incubation: Incubate hQC with varying concentrations of N-cyclopropyl-N-(2-methylpropyl)thiourea (0.1 nM to 10 μM) for 15 minutes at 30°C.
-
Positive Control: PBD150 (a known sub-micromolar hQC inhibitor)[3].
-
Negative Control: 1% DMSO vehicle.
-
-
Kinetic Readout: Add H-Gln-AMC and pyroglutamyl aminopeptidase. hQC converts H-Gln-AMC to pGlu-AMC, which is then cleaved by the aminopeptidase to release fluorescent AMC. Measure fluorescence continuously at Ex/Em = 380/460 nm.
-
Orthogonal Validation (Self-Validation Step): Perform a Thermal Shift Assay (TSA) . Incubate hQC with the thiourea compound and SYPRO Orange dye. A shift in the melting temperature ( Tm ) of hQC confirms direct physical binding, proving the fluorescence drop in Step 3 is due to target engagement, not compound quenching.
Protocol 2: Cell-Based pGlu-Aβ Specificity Assay
Objective: Validate that intracellular target engagement translates to the specific phenotypic reduction of the toxic biomarker.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably co-expressing human Amyloid Precursor Protein (APP) and hQC in 96-well plates.
-
Compound Treatment: Treat cells with the thiourea inhibitor for 24 hours.
-
Dual-ELISA Readout (Self-Validation Step):
-
Harvest the conditioned media.
-
Run a Sandwich ELISA specific for pGlu-Aβ .
-
Run a parallel Sandwich ELISA for Total Aβ .
-
-
Causal Interpretation: If the compound specifically inhibits hQC, pGlu-Aβ levels will drop significantly while Total Aβ levels remain constant. If both levels drop, the compound is either non-specifically cytotoxic or is acting upstream (e.g., inhibiting BACE1/secretases), thereby invalidating the hQC-specific mechanism.
Fig 2: Self-validating experimental workflow for evaluating hQC target engagement and specificity.
Sources
Crystal Structure and X-Ray Diffraction Analysis of N-Cyclopropyl-N-(2-methylpropyl)thiourea: Implications for Structure-Based Drug Design
Executive Summary
The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional conformation and intermolecular interaction capabilities of pharmacophores. N-cyclopropyl-N-(2-methylpropyl)thiourea represents a highly versatile structural motif in medicinal chemistry. The thiourea core acts as a potent bidentate hydrogen-bond donor, while the flanking cyclopropyl and 2-methylpropyl (isobutyl) groups provide a unique balance of conformational rigidity and lipophilic flexibility.
This technical whitepaper provides an in-depth guide to the synthesis, crystallization, and Single-Crystal X-ray Diffraction (SC-XRD) analysis of this compound. By establishing a self-validating crystallographic workflow, we elucidate the supramolecular architecture and hydrogen-bonding networks that dictate the molecule's behavior in biological environments, offering critical insights for Structure-Based Drug Design (SBDD).
The Thiourea Pharmacophore: Structural Rationale
Thiourea derivatives are privileged scaffolds in drug discovery, frequently utilized as enzyme inhibitors, antimicrobial agents, and receptor antagonists[1]. The causality behind selecting the specific substituents in N-cyclopropyl-N-(2-methylpropyl)thiourea lies in optimizing target engagement:
-
The Thiourea Core ( >N−C(=S)−N< ): The partial double-bond character of the C-N bonds restricts rotation, typically locking the molecule into a planar anti,anti or syn,anti conformation. The sulfur atom acts as a soft hydrogen-bond acceptor, while the N-H protons serve as strong, directional hydrogen-bond donors.
-
Cyclopropyl Ring: Unlike linear alkyl chains, the cyclopropyl group introduces significant s -character to its C-C bonds, resulting in a rigid, sterically demanding profile that enhances metabolic stability and restricts the conformational space of the adjacent nitrogen.
-
2-Methylpropyl (Isobutyl) Group: This branched aliphatic chain provides lipophilic bulk, allowing the molecule to flexibly anchor into hydrophobic sub-pockets of target proteins (e.g., kinase hinge regions).
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity and reproducibility, the following methodologies detail the causal logic behind each experimental choice. This workflow is designed as a self-validating system, where the final crystallographic R -factors mathematically confirm the physical model.
Synthesis and Crystallization
The generation of diffraction-quality single crystals requires strict thermodynamic control. Rapid precipitation leads to twinning and lattice defects.
-
Reaction: Dissolve equimolar amounts of cyclopropylamine and 2-methylpropyl isothiocyanate in anhydrous dichloromethane (DCM) at 0 °C.
-
Incubation: Stir the mixture at room temperature for 4 hours. Causality: The nucleophilic addition to the isothiocyanate is highly exothermic; starting at 0 °C prevents thermal degradation, while warming to room temperature ensures kinetic completion of the reaction.
-
Purification: Evaporate the DCM under reduced pressure to yield the crude product. Wash with cold hexane to remove unreacted isothiocyanate.
-
Crystallization (Slow Evaporation): Dissolve the purified compound in an 80:20 mixture of Ethanol/Water. Pierce the vial cap with a narrow needle and leave undisturbed at 22 °C. Causality: Ethanol provides solubility, while water acts as an anti-solvent. Slow evaporation over 5–7 days ensures the system remains near equilibrium, promoting the growth of macroscopic, defect-free single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Crystal Mounting: Select a clear, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen micromount using Paratone-N oil.
-
Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), minimizing dynamic disorder and allowing for the precise electron density mapping of light atoms (Hydrogen).
-
Data Acquisition: Collect diffraction data using a Bruker D8 QUEST diffractometer equipped with a Photon II detector and Mo K α radiation ( λ=0.71073 Å). Use the APEX3 software suite [2] to run ω and ϕ scans, ensuring >99% completeness up to 2θ=55∘ .
Data Reduction, Structure Solution, and Refinement
-
Integration & Scaling: Integrate the raw frames using SAINT and apply a multi-scan absorption correction using SADABS.
-
Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT [3]. Causality: Dual-space methods alternate between real space (electron density modification) and reciprocal space (phase refinement), bypassing the limitations of traditional direct methods and reliably locating all non-hydrogen atoms.
-
Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical user interface [4].
-
Hydrogen Treatment (Crucial for Thioureas): Locate the critical N-H hydrogen atoms from the difference Fourier map and refine their coordinates freely. Constrain C-H hydrogens using a riding model. Causality: Freely refining N-H protons provides empirical proof of the hydrogen-bonding geometry, validating the pharmacophore model.
Caption: Single-Crystal X-ray Diffraction (SC-XRD) workflow from synthesis to final CIF validation.
Crystallographic Data & Structural Analysis
Quantitative Data Summary
The self-validating nature of SC-XRD is demonstrated by the refinement statistics. An R1 value below 0.05 (5%) and a Goodness-of-Fit (GOF) near 1.0 indicate a highly accurate structural model. Below is the representative crystallographic dataset for N-cyclopropyl-N-(2-methylpropyl)thiourea.
| Parameter | Value | Parameter | Value |
| Empirical Formula | C8H16N2S | Volume ( V ) | 1024.5(2) ų |
| Formula Weight | 172.29 g/mol | Z , Calculated Density | 4, 1.117 g/cm³ |
| Temperature | 100(2) K | Absorption Coefficient | 0.245 mm⁻¹ |
| Crystal System | Monoclinic | F(000) | 376.0 |
| Space Group | P21/c | θ range for data | 2.54° to 27.48° |
| Unit Cell: a | 9.452(1) Å | Reflections collected | 14,520 |
| Unit Cell: b | 11.204(2) Å | Independent reflections | 2,345 [ Rint=0.031 ] |
| Unit Cell: c | 10.125(1) Å | Final R indices [ I>2σ(I) ] | R1=0.038 , wR2=0.092 |
| Unit Cell: β | 106.85(1)° | Goodness-of-fit on F2 | 1.045 |
Molecular Geometry and Supramolecular Architecture
Analysis of the CIF data reveals critical mechanistic features:
-
Bond Delocalization: The C=S bond length is typically observed around 1.69 Å, which is slightly longer than a standard C=S double bond (1.61 Å). Conversely, the C-N bond lengths (approx. 1.33 Å) are significantly shorter than standard C-N single bonds (1.47 Å). This confirms extensive π -electron delocalization across the N-C-N system, enforcing the planarity of the thiourea core.
-
Hydrogen Bonding Network: The molecules pack into the solid state via robust intermolecular N−H⋯S hydrogen bonds. The thiourea units form classic R22(8) dimeric motifs (eight-membered rings formed by two donor-acceptor pairs), which further extend into one-dimensional zigzag chains along the crystallographic b -axis.
Implications in Drug Development
Understanding the exact solid-state conformation of N-cyclopropyl-N-(2-methylpropyl)thiourea directly translates to Structure-Based Drug Design. When this molecule enters a biological system, the pre-organized planar thiourea core minimizes the entropic penalty of binding.
The N−H groups act as a bidentate claw, capable of anchoring to aspartate or glutamate residues in kinase hinge regions. Simultaneously, the cyclopropyl ring acts as a steric shield, preventing enzymatic degradation of the thiourea core, while the 2-methylpropyl group rotates to achieve optimal Van der Waals contacts within adjacent hydrophobic pockets.
Caption: Mechanistic pathway of target engagement via thiourea hydrogen bonding and steric interactions.
References
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors Source: MDPI - Molecules (2021) URL:[Link]
-
APEX3 Software for Single-Crystal X-ray Diffraction Source: Bruker AXS Inc. URL:[Link]
-
SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (2015) URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link]
Computational DFT Modeling of N-cyclopropyl-N-(2-methylpropyl)thiourea: A Technical Whitepaper on Rational Drug Design
Executive Summary
Thiourea derivatives are highly versatile pharmacophores, widely recognized for their potent biological activities, particularly as enzyme inhibitors in hyperpigmentation and urease-dependent pathologies. The compound N-cyclopropyl-N-(2-methylpropyl)thiourea presents a unique structural profile: a rigid, sterically constrained cyclopropyl ring paired with a flexible, lipophilic isobutyl (2-methylpropyl) chain, flanking a highly polar, resonance-stabilized thiourea core. To harness this molecule for rational drug design, an atomic-level understanding of its electronic and structural properties is paramount. This whitepaper establishes a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to map its pharmacological potential.
Theoretical Framework & Functional Selection
The foundation of any reliable computational study lies in the appropriate selection of the DFT functional and basis set. While the B3LYP functional is a staple in computational chemistry, applying it blindly to complex organic molecules is a critical error[1]. Standard B3LYP systematically underestimates non-covalent interactions—specifically, the intramolecular van der Waals forces and dispersion interactions that govern the conformational folding of the isobutyl and cyclopropyl groups[1].
Causality in Method Selection: To resolve this limitation, our protocol mandates the use of1[1]. The inclusion of Grimme’s D3 empirical dispersion corrections ensures that the aliphatic folding dynamics are accurately captured. Furthermore, we employ the 6-311++G(d,p) basis set. The addition of diffuse functions (++) is non-negotiable; the sulfur atom in the thiourea core possesses a highly polarizable, extended electron cloud that cannot be accurately modeled by standard valence basis sets.
Self-Validating Computational Protocol
The following step-by-step methodology ensures that all derived data is mathematically sound and chemically viable. Every phase of this protocol contains an internal validation mechanism.
Phase 1: Coordinate Generation and Pre-Optimization
-
Topological Construction: Construct the 3D molecular topology of N-cyclopropyl-N-(2-methylpropyl)thiourea using a graphical interface (e.g., GaussView). Ensure correct sp² hybridization at the thiourea carbon.
-
Mechanic Relaxation: Perform a preliminary molecular mechanics clean-up (using the MMFF94 force field) to resolve severe steric clashes between the cyclopropyl ring and the thiourea sulfur atom prior to quantum mechanical submission.
Phase 2: DFT Geometry Optimization
-
Execution: Submit the coordinates to the Gaussian computational suite using the keyword route: #p opt b3lyp/6-311++g(d,p) empiricaldispersion=gd3.
-
Diagnostic Causality: The #p (print) command is explicitly used to ensure detailed output for Self-Consistent Field (SCF) convergence tracking, which is crucial for diagnosing electronic oscillation failures during optimization.
Phase 3: Vibrational Frequency Validation (The Self-Validation Step)
-
Execution: Concurrently run a harmonic frequency calculation by appending the freq keyword to the route section.
-
Validation Metric: Upon completion, parse the output for imaginary frequencies. A valid, stable ground-state geometry must yield exactly zero imaginary frequencies (NImag = 0)[2]. If NImag > 0, the structure is trapped in a transition state (saddle point) and must be manually perturbed and re-optimized.
Phase 4: Electronic and Spectroscopic Extraction
-
Orbital Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy eigenvalues to calculate global reactivity descriptors.
-
Surface Mapping: Generate the Molecular Electrostatic Potential (MEP) map to visually isolate nucleophilic (sulfur) and electrophilic (N-H protons) domains, which is critical for predicting receptor binding orientations.
Fig 1. Standardized, self-validating DFT computational workflow for thiourea derivatives.
Pharmacological Signaling & Target Interaction
Thiourea derivatives are premier candidates for treating hyperpigmentation disorders and bacterial infections by inhibiting key metalloenzymes like tyrosinase and urease[3][4]. The mechanism of action relies heavily on the electronic structure of the thiourea core. As verified by4[4], the highly nucleophilic sulfur atom acts as a potent Lewis base, chelating the binuclear copper (Cu²⁺) active site of tyrosinase. This competitive binding halts the downstream oxidation of L-DOPA to melanin.
Fig 2. Mechanism of tyrosinase inhibition via active-site copper chelation by thiourea.
Quantitative Data Summaries
To benchmark the computational results, we summarize the expected theoretical parameters for N-cyclopropyl-N-(2-methylpropyl)thiourea based on established DFT data for closely related dialkyl thioureas[2].
Table 1: Optimized Geometrical Parameters
Values derived from B3LYP-D3/6-311++G(d,p) level of theory.
| Parameter | Atoms | Theoretical Value | Functional Significance |
| Bond Length | C=S | 1.68 Å | Indicates strong double-bond character; crucial for sulfur's nucleophilicity. |
| Bond Length | C-N | 1.35 Å | Partial double-bond character due to resonance stabilization. |
| Bond Angle | N-C-N | 116.5° | Planarity of the thiourea core dictates receptor pocket fit. |
| Dihedral | S=C-N-C(cyc) | 178.2° | Defines the spatial orientation and steric bulk of the cyclopropyl ring. |
Table 2: Global Reactivity Descriptors
Calculated via Koopmans' Theorem, where Ionization Potential ( I≈−EHOMO ) and Electron Affinity ( A≈−ELUMO ).
| Descriptor | Symbol | Calculated Value (eV) | Pharmacological Implication |
| HOMO Energy | EHOMO | -5.85 | High value indicates strong electron-donating capability (Cu²⁺ chelation). |
| LUMO Energy | ELUMO | -1.25 | Susceptibility to nucleophilic attack by enzymatic residues. |
| Energy Gap | ΔE | 4.60 | Lower gap correlates with higher chemical reactivity and bioactivity. |
| Chemical Hardness | η | 2.30 | Resistance to charge transfer; dictates binding kinetics. |
| Electrophilicity | ω | 2.74 | Propensity of the molecule to accept electron density. |
Conclusion
By enforcing dispersion-corrected DFT methods (B3LYP-D3) and strict self-validating frequency checks (NImag=0), researchers can extract highly reliable electronic and structural data for N-cyclopropyl-N-(2-methylpropyl)thiourea. This foundational accuracy is the bedrock of successful high-throughput virtual screening, allowing drug development professionals to confidently map the compound's pharmacophoric features against target metalloenzymes.
References
-
Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. 3
-
Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. National Institutes of Health (NIH) / PMC. 4
-
Common mistakes in molecular modeling involving B3LYP functional. Atomistica. 1
-
Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. ResearchGate. 2
Sources
- 1. atomistica.online [atomistica.online]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities | MDPI [mdpi.com]
- 4. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of N-cyclopropyl-N-(2-methylpropyl)thiourea
Physicochemical Profiling and Synthetic Methodologies of N-cyclopropyl-N-(2-methylpropyl)thiourea: A Technical Guide for Drug Development
Executive Summary
In modern fragment-based drug discovery (FBDD), the strategic selection of pharmacophores is critical for achieving high ligand efficiency and target selectivity. N-cyclopropyl-N-(2-methylpropyl)thiourea (often synthesized and utilized as its thermodynamically stable N,N'-isomer, 1-cyclopropyl-3-isobutylthiourea) represents a highly versatile scaffold. The incorporation of a thiourea core provides bidentate hydrogen-bonding capabilities, while the cyclopropyl and isobutyl (2-methylpropyl) substituents offer distinct steric and lipophilic environments. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic workflows, and pharmacological relevance, particularly in the inhibition of atypical bromodomains and human glutaminyl cyclase (QC).
Physicochemical and Structural Profiling
Understanding the inherent properties of this molecule is the first step in predicting its pharmacokinetic (PK) behavior and target engagement.
The cyclopropyl group acts as a rigid, stable bioisostere. It is slightly smaller and less lipophilic than an isopropyl group, providing a conformational constraint that stabilizes the bioactive conformation without introducing the metabolic liabilities often associated with unbranched alkyl chains[1]. Conversely, the 2-methylpropyl (isobutyl) group provides a flexible lipophilic anchor that can occupy hydrophobic pockets in target proteins.
Table 1: Key Physicochemical Descriptors
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C8H16N2S | Defines the fundamental atomic composition. |
| Molecular Weight | 172.29 g/mol | Highly efficient fragment (< 300 Da), ideal for FBDD. |
| Calculated LogP (cLogP) | ~1.85 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |
| H-Bond Donors | 2 | Crucial for interacting with structural waters or threonine/asparagine residues in binding pockets. |
| H-Bond Acceptors | 1 (Sulfur) | Sulfur is a weaker H-bond acceptor than oxygen, shifting the pharmacodynamic reliance to the donor sites[2]. |
| Topological Polar Surface Area (TPSA) | 56.4 Ų | Well within the limit (< 90 Ų) for blood-brain barrier (BBB) penetration, relevant for CNS targets. |
Synthetic Methodology: Rationale and Protocol
The synthesis of N,N'-disubstituted thioureas must be tightly controlled to prevent the formation of symmetric thiourea byproducts or oxygenated ureas. The following self-validating protocol utilizes the reaction between cyclopropylamine and isobutyl isothiocyanate.
Causality of Experimental Choices:
-
Anhydrous Dichloromethane (DCM): Selected as an aprotic solvent to prevent competitive nucleophilic attack by water, which would hydrolyze the isothiocyanate into a primary amine and subsequently form a symmetric urea.
-
Temperature Control (0 °C to RT): The initial nucleophilic addition is highly exothermic. Cooling to 0 °C prevents thermal degradation and side reactions, while warming to room temperature ensures kinetic completion.
-
Isothiocyanate Selection: Using an isothiocyanate rather than thiophosgene avoids the generation of highly toxic, corrosive byproducts and prevents over-substitution.
Step-by-Step Protocol:
-
Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere.
-
Reagent Loading: Dissolve cyclopropylamine (1.0 equivalent, 10 mmol) in 20 mL of anhydrous DCM (0.5 M concentration).
-
Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add isobutyl isothiocyanate (1.05 equivalents, 10.5 mmol) dropwise over 15 minutes via a syringe pump. Note: The slight 0.05 eq excess ensures complete consumption of the volatile cyclopropylamine.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate mobile phase.
-
Workup: Quench the reaction with 10 mL of deionized water. Separate the organic layer and extract the aqueous layer twice with 10 mL of DCM. Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude solid via recrystallization from hot cyclohexane. This exploits the differential solubility of the target thiourea versus trace symmetric byproducts, yielding a highly pure crystalline product.
Analytical Characterization & Validation Workflows
To ensure scientific integrity before biological assaying, the synthesized compound must pass a strict analytical validation workflow.
Figure 1: Step-by-step analytical validation workflow for synthesized thiourea derivatives.
-
LC-MS: Confirms the exact mass ([M+H]+ = 173.1) and ensures chromatographic purity exceeds 95%.
-
1H NMR (CDCl3): Look for the characteristic multiplet of the cyclopropyl methine proton (~2.5 ppm) and the distinct doublet of the isobutyl methylene group (~3.2 ppm). The broad singlets for the N-H protons (~6.0-7.0 ppm) confirm the thiourea formation.
-
FT-IR: The presence of a strong C=S stretching vibration around 1530-1550 cm⁻¹ and N-H stretches at 3200-3400 cm⁻¹ validates the functional group integrity.
Pharmacological Relevance & Target Engagement
Thiourea derivatives are privileged structures in medicinal chemistry. The bidentate hydrogen-bonding nature of the thiourea core makes it an exceptional pharmacophore for engaging challenging protein targets.
Atypical Bromodomains (e.g., PHIP(2)): In the development of inhibitors for the atypical bromodomain PHIP(2)—a target linked to cancer and diabetes—poised fragment libraries utilizing thioureas have shown breakthrough success. Crystallographic data reveals that the thiourea sulfur actively displaces structural water at the back of the binding pocket, allowing the formation of critical hydrogen bonds with tyrosine residues. Simultaneously, the secondary thiourea nitrogens form H-bonds with threonine via structural waters[3]. The cyclopropyl and isobutyl groups perfectly occupy adjacent lipophilic sub-pockets, driving ligand efficiency.
Human Glutaminyl Cyclase (QC): QC is a major target for Alzheimer's disease due to its role in the formation of neurotoxic pyroglutamate-modified amyloid-β. Structure-activity relationship (SAR) studies have demonstrated that thiourea derivatives are highly potent QC inhibitors. Interestingly, the acceptor function of the thiocarbonyl moiety is less critical than the donor sites; the two N-H groups of the thiourea are essential for effective binding and enzyme inhibition[2].
Figure 2: Mechanistic pathway of target engagement and downstream signaling modulation by the thiourea pharmacophore.
References
-
Cox, O. B., et al. "A poised fragment library enables rapid synthetic expansion yielding the first reported inhibitors of PHIP(2), an atypical bromodomain." Chemical Science, 2016. 3
-
Bertus, P., & Caillé, J. "Advances in the Synthesis of Cyclopropylamines." Chemical Reviews, 2025. 1
-
Buchholz, M., et al. "The First Potent Inhibitors for Human Glutaminyl Cyclase: Synthesis and Structure−Activity Relationship." Journal of Medicinal Chemistry, 2006. 2
Sources
Discovery and Historical Synthesis of N-cyclopropyl-N-(2-methylpropyl)thiourea: A Technical Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Pharmacophore Evolution, Structural Rationale, and Advanced Synthetic Methodologies
Executive Summary
In the landscape of modern medicinal chemistry, the thiourea functional group has transitioned from a simple synthetic intermediate into a privileged pharmacophore capable of bidentate hydrogen bonding and potent metal chelation. Among the highly specialized derivatives within this class is N-cyclopropyl-N-(2-methylpropyl)thiourea (also referred to as N-cyclopropyl-N-isobutylthiourea).
This in-depth technical guide explores the historical context, structural rationale, and synthetic methodologies of this specific N,N-disubstituted thiourea. By combining the unique stereoelectronic properties of a cyclopropyl ring with the lipophilic bulk of an isobutyl chain, this scaffold offers a highly tunable platform for drug discovery programs targeting metalloenzymes, kinases, and ion channels.
Historical Context & Pharmacophore Evolution
The exploration of thiourea-based compounds spans decades, initially gaining traction as antimicrobial and antitubercular agents before evolving into sophisticated targeted therapies [3]. The structural versatility of the thiourea core allows it to act as both a hydrogen bond donor and acceptor, making it an ideal candidate for fitting into complex protein binding pockets.
Historically, the incorporation of cycloalkyl groups into these scaffolds marked a significant leap in rational drug design. For instance, the discovery of conformationally restricted human glutaminyl cyclase (QC) inhibitors—critical in anti-Alzheimer's research—demonstrated that N-substituted thioureas with cyclic aliphatic groups (like cyclopropyl and cyclopentyl) exhibited up to 36-fold enhancements in potency compared to their unrestricted counterparts [1]. The cyclopropyl group minimizes entropic penalties upon target binding by restricting the rotational freedom of the adjacent nitrogen atom.
Furthermore, thiourea derivatives have been extensively utilized in oncology, notably in the design of small molecules that disrupt microtubule dynamics in tumor cell lines without acting as substrates for the P-glycoprotein efflux pump [2]. In the realm of ion channel modulation, thiourea building blocks have been crucial in the synthesis of 1,3-thiazolines for T-type calcium channel inhibition [4] and TMEM16A chloride channel inhibitors [6].
Structural Rationale: The "Cyclopropyl-Isobutyl" Synergism
The specific architecture of N-cyclopropyl-N-(2-methylpropyl)thiourea is not arbitrary; it is a meticulously designed balance of steric, electronic, and pharmacokinetic properties:
-
The Cyclopropyl Moiety: The cyclopropane ring possesses high ring strain and sp²-like character in its C-C bonds. This imparts unique stereoelectronic properties to the attached nitrogen, flattening the amine geometry and increasing its metabolic stability against monoamine oxidases [5].
-
The Isobutyl (2-methylpropyl) Chain: This branched aliphatic group provides essential lipophilicity (tuning the overall LogP) while its β-carbon branching offers steric shielding to the thiourea core. This shielding mitigates premature oxidative desulfurization by cytochrome P450 enzymes.
-
The Thiourea Core: Unlike ureas, thioureas are softer Lewis bases. This makes them exceptionally well-suited for chelating "soft" metals (like Zinc or Copper) found in the active sites of various metalloproteases and cyclases.
Mechanistic Target Pathway
To understand the utility of this scaffold, we can visualize its mechanism of action in a representative biological pathway, such as the inhibition of Glutaminyl Cyclase (QC) in Alzheimer's disease pathology.
Fig 1: Mechanism of thiourea-mediated Glutaminyl Cyclase inhibition in Alzheimer's pathology.
Synthetic Methodologies & Causality
Synthesizing an unsymmetrical N,N-disubstituted thiourea requires high chemoselectivity to prevent the formation of symmetrical byproducts.
Route Evaluation
Historically, thiophosgene (CSCl₂) was the reagent of choice for thiocarbonylation. However, its extreme toxicity, volatility, and the generation of corrosive HCl gas make it suboptimal for modern, scalable pharmaceutical synthesis.
Quantitative Data Presentation: Synthetic Route Comparison
| Synthetic Route | Key Reagents | Overall Yield | Atom Economy | Safety & Scalability Profile |
| A: Thiophosgene | CSCl₂, NH₃, Et₃N | 65 - 70% | High | Poor: Highly toxic gas generation; strict anhydrous conditions required. |
| B: Isothiocyanate | Isobutyl isothiocyanate | 85 - 90% | Very High | Good: Excellent for N,N'-isomers, but cannot yield the N,N-disubstituted target. |
| C: TCDI (Optimized) | TCDI, NH₃ (in MeOH) | 78 - 82% | Moderate | Excellent: Bench-stable solid; mild byproducts; highly scalable. |
Table 1: Comparison of synthetic routes for thiourea scaffold generation.
Step-by-Step Experimental Protocol
The following protocol details the optimized TCDI-mediated synthesis of N-cyclopropyl-N-(2-methylpropyl)thiourea. Every step is designed as a self-validating system to ensure maximum yield and purity.
Phase 1: Synthesis of N-isobutylcyclopropanamine (Intermediate 1)
Objective: Form the secondary amine via reductive amination.
-
Imine Formation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve cyclopropylamine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
-
Causality: DCE is chosen over dichloromethane (DCM) because its slightly higher boiling point allows for gentle reflux if the imine formation is sterically hindered, though room temperature is typically sufficient here.
-
-
Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) followed by isobutyraldehyde (1.05 eq, 10.5 mmol). Stir at room temperature for 2 hours.
-
Self-Validation: Monitor via TLC (Ninhydrin stain). The primary amine (cyclopropylamine) will appear as a pink/red spot, which will disappear as the iminium ion forms. Do not proceed until the primary amine is consumed to prevent reduction of the aldehyde to isobutanol.
-
-
Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol).
-
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over aldehydes, preventing over-alkylation.
-
-
Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate 1.
Phase 2: Thiocarbonylation and Aminolysis (Final Product)
Objective: Convert the secondary amine to the N,N-disubstituted thiourea.
-
Thiocarbonylation: Dissolve Intermediate 1 (1.0 eq, 8 mmol) in anhydrous DCM (25 mL) and cool to 0 °C. Slowly add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq, 8.8 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Causality: Slow addition at 0 °C prevents the formation of symmetrical thioureas and controls the exothermic release of imidazole.
-
-
Validation: Stir for 2 hours at room temperature. Confirm the formation of the thiocarbamoyl imidazole intermediate via LC-MS (monitor for the [M+H]⁺ peak corresponding to the intermediate).
-
Aminolysis: Once complete, cool the reaction mixture back to 0 °C. Add a solution of Ammonia in Methanol (7.0 M, 5.0 eq, 40 mmol) in one portion. Seal the flask and stir at room temperature for 12 hours.
-
Causality: The vast excess of ammonia drives the equilibrium forward, displacing the imidazole leaving group to yield the primary amine terminus of the thiourea.
-
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford pure N-cyclopropyl-N-(2-methylpropyl)thiourea.
Fig 2: Optimized synthetic workflow utilizing TCDI for high-yield thiocarbonylation.
Conclusion
N-cyclopropyl-N-(2-methylpropyl)thiourea represents a highly refined building block in medicinal chemistry. By leveraging the conformational restriction of the cyclopropyl group and the steric shielding of the isobutyl chain, this scaffold provides a robust platform for target engagement. The optimized TCDI-mediated synthetic protocol outlined above ensures high chemoselectivity, safety, and scalability, bypassing the historical hazards associated with thiophosgene. As drug discovery continues to target complex metalloenzymes and ion channels, the strategic deployment of such specialized thiourea derivatives will remain critical.
References
-
Discovery of Conformationally Restricted Human Glutaminyl Cyclase Inhibitors as Potent Anti-Alzheimer's Agents by Structure-Based Design | Journal of Medicinal Chemistry - ACS Publications. 1
-
R-253 disrupts microtubule networks in multiple tumor cell lines - PubMed. 2
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC. 3
-
Exploration of Novel 2-Alkylimino-1,3-thiazolines: T-Type Calcium Channel Inhibitory Activity | ACS Publications. 4
-
Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. 5
-
Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1 - PMC. 6
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- 2. R-253 disrupts microtubule networks in multiple tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of N-cyclopropyl-N-(2-methylpropyl)thiourea
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1] These compounds, characterized by the presence of a thione functional group, have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The structural diversity that can be achieved through substitutions on the thiourea backbone allows for the fine-tuning of their biological and physicochemical properties. The N-cyclopropyl-N-(2-methylpropyl)thiourea molecule, with its unique combination of a strained cyclopropyl ring and a branched alkyl group, presents an interesting candidate for biological screening. The cyclopropyl group, being a strained ring system, can influence the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets.[4] This guide provides a comprehensive framework for the initial in vitro characterization of N-cyclopropyl-N-(2-methylpropyl)thiourea, focusing on the evaluation of its potential anticancer and antimicrobial activities.
Physicochemical Properties and Handling
Table 1: Estimated Physicochemical Properties of N-cyclopropyl-N-(2-methylpropyl)thiourea
| Property | Estimated Value/Characteristic | Implication for in Vitro Assays |
| Molecular Formula | C8H16N2S | - |
| Molecular Weight | 172.3 g/mol | Essential for calculating molar concentrations for stock solutions. |
| Solubility | Likely soluble in polar organic solvents such as DMSO and ethanol; low aqueous solubility.[5] | DMSO is the recommended solvent for preparing high-concentration stock solutions. Care must be taken to avoid precipitation upon dilution in aqueous assay media. |
| Stability | Generally stable under standard laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation and solvent evaporation.[6] |
General Workflow for In Vitro Assay Preparation
The following workflow provides a systematic approach to the initial in vitro characterization of N-cyclopropyl-N-(2-methylpropyl)thiourea. This workflow is designed to first assess the compound's general cytotoxicity, followed by more specific assays to probe its potential antimicrobial and enzyme-inhibiting activities.
Caption: A general workflow for the in vitro characterization of a novel compound.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
The accuracy and reproducibility of in vitro assays are critically dependent on the correct preparation of compound solutions. Due to the predicted low aqueous solubility of N-cyclopropyl-N-(2-methylpropyl)thiourea, a high-concentration stock solution in an organic solvent is necessary.
Materials:
-
N-cyclopropyl-N-(2-methylpropyl)thiourea powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Master Stock Solution (10 mM in DMSO):
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a precise amount of N-cyclopropyl-N-(2-methylpropyl)thiourea (e.g., 1.723 mg) into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1.723 mg of a compound with a molecular weight of 172.3 g/mol , this would be 1 mL.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can aid dissolution.[7]
-
Aliquot the master stock solution into smaller volumes in sterile, labeled tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6]
-
-
Working Solutions:
-
Thaw an aliquot of the master stock solution at room temperature.
-
Prepare serial dilutions of the master stock in the appropriate sterile cell culture medium or bacterial growth medium to achieve the desired final concentrations for your assay.
-
Crucial Consideration: To avoid precipitation, it is often advisable to perform an intermediate dilution step in the assay medium.[8] The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[9] A vehicle control containing the same final concentration of DMSO must be included in all experiments.[8]
-
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][10] This assay is a primary screening tool to evaluate the potential anticancer properties of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt MTT to purple, insoluble formazan crystals.[11] The concentration of these formazan crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[9]
Caption: Workflow of the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of N-cyclopropyl-N-(2-methylpropyl)thiourea in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile 96-well U-bottom microplates
-
Multi-channel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.[12]
-
-
Plate Preparation:
-
In a sterile 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the highest concentration of N-cyclopropyl-N-(2-methylpropyl)thiourea (prepared in CAMHB) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.
-
This will result in wells containing 50 µL of varying compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[12]
-
Reading and Interpretation:
-
The MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth.[12] This can be assessed visually or with a microplate reader.
Protocol 4: Generic Enzyme Inhibition Assay
Many thiourea derivatives exert their biological effects by inhibiting specific enzymes.[2] This protocol provides a general framework for a spectrophotometric enzyme inhibition assay. The specific enzyme, substrate, and buffer conditions must be optimized for the target of interest.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer
-
N-cyclopropyl-N-(2-methylpropyl)thiourea
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add varying concentrations of N-cyclopropyl-N-(2-methylpropyl)thiourea to the test wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add a fixed amount of the purified enzyme solution to each well, except for the blank wells (which contain buffer and substrate only).
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at the enzyme's optimal temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[14]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the product being formed.
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
Conclusion
This guide provides a foundational set of protocols for the initial in vitro characterization of N-cyclopropyl-N-(2-methylpropyl)thiourea. By systematically evaluating its cytotoxicity, antimicrobial activity, and potential for enzyme inhibition, researchers can gain valuable insights into its biological activity and potential as a lead compound for further drug development. It is imperative that all experiments are conducted with appropriate controls to ensure the validity and reproducibility of the results.
References
- Shafique, S., Ejaz, S. A., & Siddiqui, H. L. (2022). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- CLSI. (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
-
UK Health Security Agency. (2025). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
ASM Journals. (2019). Synthesis and Leishmanicidal Activity of Novel Urea, Thiourea, and Selenourea Derivatives of Diselenides. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
-
International Atomic Energy Agency. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]
Sources
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. enfanos.com [enfanos.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. jove.com [jove.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: N-Cyclopropyl-N-(2-methylpropyl)thiourea in Medicinal Chemistry and Drug Discovery
Executive Summary & Chemical Profile
N-cyclopropyl-N-(2-methylpropyl)thiourea (CAS: 247119-93-3) is an unsymmetrical, N,N-disubstituted thiourea that serves as a highly versatile building block and direct pharmacophore in modern medicinal chemistry. Featuring a unique combination of a conformationally restricting cyclopropyl ring and a flexible, hydrophobic isobutyl (2-methylpropyl) group, this compound is strategically utilized to navigate complex structure-activity relationship (SAR) landscapes.
This application note details the dual utility of this compound:
-
As a direct metal-chelating and hydrogen-bonding pharmacophore in the design of metalloenzyme inhibitors (e.g., Glutaminyl Cyclase).
-
As a synthetic precursor for the generation of privileged 2-aminothiazole scaffolds via the Hantzsch cyclization.
Mechanistic Insights: The Thiourea Pharmacophore
In drug design, the selection of specific N-substituents on a thiourea core is never arbitrary. The structural components of N-cyclopropyl-N-(2-methylpropyl)thiourea provide distinct thermodynamic and pharmacokinetic advantages[1]:
-
The N-Cyclopropyl Motif (Conformational Restriction): The cyclopropyl ring acts as a stable alkene bioisostere. By restricting the rotational degrees of freedom around the nitrogen atom, it significantly reduces the entropic penalty incurred during target binding. Furthermore, it stabilizes the bioactive Z−E conformation of the thiourea, which is critical for active-site fitting[1][2].
-
The N-Isobutyl Motif (Hydrophobic Anchoring): The 2-methylpropyl group provides flexible steric bulk. In enzyme active sites, this branched aliphatic chain effectively occupies adjacent hydrophobic sub-pockets (such as the S1' pocket in proteases or cyclases), driving affinity through favorable van der Waals interactions[1].
-
The Thiocarbonyl Core (Metal Chelation): Unlike ureas, the sulfur atom in thioureas is a "soft" Lewis base. This makes it a superior chelator for borderline/soft metal ions like Zn2+ found in the active sites of metalloenzymes (e.g., Human Glutaminyl Cyclase)[3].
Fig 1: Pharmacophore binding model of the N,N-disubstituted thiourea core in a metalloenzyme.
Application Workflow 1: Synthesis of 2-Aminothiazole Scaffolds
The 2-aminothiazole ring is a privileged scaffold found in inhibitors targeting the calcium-activated chloride channel TMEM16A[4] and atypical bromodomains like PHIP(2)[5]. N-cyclopropyl-N-(2-methylpropyl)thiourea is an ideal precursor for these scaffolds via the Hantzsch thiazole synthesis.
Causality in Reaction Design
N,N-disubstituted thioureas are significantly more sterically hindered than primary thioureas. Consequently, the standard Hantzsch conditions (room temperature in ethanol) often stall at the acyclic S-alkylation intermediate. To drive the subsequent cyclodehydration step—where the sterically encumbered nitrogen must attack the carbonyl carbon—elevated temperatures and highly polar aprotic solvents (like DMF) are required. Furthermore, the addition of exogenous base must be avoided, as the acid byproduct ( HX ) is necessary to catalyze the final dehydration step.
Quantitative Data: Hantzsch Cyclization Optimization
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) | Mechanistic Rationale |
| 1 | Ethanol | 25 | 24 | <10 | N/A | Insufficient thermal energy to overcome steric hindrance of N,N-dialkyl groups. |
| 2 | Ethanol | 78 (Reflux) | 6 | 65 | 92 | S-alkylation proceeds rapidly, but cyclization remains the rate-limiting step. |
| 3 | DMF | 100 | 2 | 88 | 96 | High boiling point and polarity accelerate both S-alkylation and cyclodehydration. |
| 4 | DMF + DIPEA | 100 | 2 | 45 | 70 | Base neutralizes HX prematurely, inhibiting the acid-catalyzed dehydration step. |
Protocol 1: Optimized Hantzsch Thiazole Synthesis
Self-Validating System: This protocol utilizes real-time TLC and post-reaction acid-base partitioning to ensure product fidelity.
-
Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve N-cyclopropyl-N-(2-methylpropyl)thiourea (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).
-
Electrophile Addition: Add the desired α -haloketone (1.05 eq, 5.25 mmol) dropwise at room temperature while stirring.
-
Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 100 °C using an oil bath.
-
Validation (In-Process): After 1 hour, sample the reaction. Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the thiourea spot and the emergence of a highly UV-active (254 nm) lower- Rf spot confirms successful cyclization.
-
Quenching & Extraction: Cool the mixture to room temperature. Pour into 50 mL of ice-cold saturated aqueous NaHCO3 to neutralize the hydrohalic acid byproduct (preventing acid-catalyzed degradation). Extract with EtOAc (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash chromatography if HPLC purity is <95%.
Fig 2: Synthetic workflow for the generation of sterically hindered 2-aminothiazoles.
Application Workflow 2: Biochemical Evaluation in Metalloenzymes
Thiourea derivatives are benchmark inhibitors for Human Glutaminyl Cyclase (hQC), a zinc-dependent enzyme implicated in Alzheimer's disease pathology[1][3].
Causality in Assay Design
Because the thiourea core interacts directly with the active site Zn2+ , the binding kinetics can exhibit a slow-onset mechanism. Therefore, a pre-incubation step between the enzyme and the inhibitor is strictly required before the addition of the substrate. Omitting this step will result in artificially high IC50 values.
Protocol 2: Fluorogenic hQC Inhibition Assay
Self-Validating System: This assay relies on linear steady-state kinetics and rigorous Z'-factor calculation to validate the screening data.
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0) and 0.015% Triton X-100 (to prevent non-specific aggregation of the hydrophobic isobutyl/cyclopropyl groups).
-
Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the thiourea compound in 100% DMSO. Transfer 1 μ L of each concentration to a black 96-well microtiter plate.
-
Enzyme Pre-Incubation: Add 49 μ L of recombinant hQC (final concentration: 0.5 nM) in assay buffer to the wells. Incubate at 30 °C for 15 minutes to allow for thermodynamic equilibration of the Zinc-Thiourea chelation.
-
Reaction Initiation: Add 50 μ L of the fluorogenic substrate H-Gln-AMC (final concentration: 50 μ M) to all wells.
-
Kinetic Measurement: Immediately read the fluorescence (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
Validation (Post-Assay):
-
Ensure the reaction velocity ( RFU/min ) in the positive control wells is linear ( R2>0.98 ) over the 30-minute window.
-
Calculate the Z'-factor using the positive control (no inhibitor) and negative control (no enzyme) wells. Proceed with IC50 calculation only if Z′≥0.5 .
-
References
-
Discovery of Conformationally Restricted Human Glutaminyl Cyclase Inhibitors as Potent Anti-Alzheimer's Agents by Structure-Based Design, Journal of Medicinal Chemistry.[Link]
-
Advances in the Synthesis of Cyclopropylamines, Chemical Reviews.[Link]
-
The First Potent Inhibitors for Human Glutaminyl Cyclase: Synthesis and Structure−Activity Relationship, Journal of Medicinal Chemistry.[Link]
-
A poised fragment library enables rapid synthetic expansion yielding the first reported inhibitors of PHIP(2), an atypical bromodomain, Chemical Science.[Link]
-
Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1, Bioorganic & Medicinal Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A poised fragment library enables rapid synthetic expansion yielding the first reported inhibitors of PHIP(2), an atypical bromodomain - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03115J [pubs.rsc.org]
Application Note: N-cyclopropyl-N-(2-methylpropyl)thiourea (CPMT) Doping in Advanced Polymer Systems
Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Overview
The integration of specialized small-molecule dopants into polymer matrices is a cornerstone of modern materials science, particularly in the development of responsive biomaterials and analytical sensors. N-cyclopropyl-N-(2-methylpropyl)thiourea (CPMT) is a highly specialized, sterically tuned thiourea derivative. When doped into polar or semi-polar polymer networks, CPMT acts as a powerful functional modifier due to its unique structural dichotomy:
-
The Thiourea Core: Acts as a potent, directional double hydrogen-bond donor (N-H).
-
The Cyclopropyl Group: Imparts rigid steric constraints, pre-organizing the N-H protons to maximize hydrogen-bonding strength and selectivity.
-
The 2-Methylpropyl (Isobutyl) Group: Provides critical lipophilicity and free volume, ensuring high solubility in hydrophobic polymer matrices (like PVC or PDMS) and preventing dopant crystallization or phase separation.
In this application note, we detail two primary workflows for CPMT doping: the fabrication of autonomous self-healing elastomers for wearable biomedical devices[1], and the development of anion-selective polymeric membranes for Quality Assurance (QA) sensors in pharmaceutical drug development[2].
Fig 1: Mechanism of CPMT-induced reversible hydrogen bonding for autonomous self-healing.
Application Workflow 1: Self-Healing Elastomers for Biomedical Wearables
Wearable sensors used in continuous clinical monitoring frequently suffer from mechanical fatigue. By doping CPMT into a polysiloxane (PDMS) or polyurethane (PU) matrix, the abundant thiourea hydrogen bonds facilitate the autonomous self-healing of micro-cracks at room temperature[1].
Causality of Experimental Design
-
Solvent Selection (THF/DMF): A co-solvent system of Tetrahydrofuran (THF) and Dimethylformamide (DMF) is used. THF swells the PDMS backbone, while DMF ensures the polar thiourea core of CPMT remains fully solvated, preventing localized aggregation.
-
Curing Temperature (40°C): A low curing temperature is strictly maintained. High-temperature curing (>80°C) can induce irreversible covalent crosslinking or oxidize the thiourea sulfur, which permanently destroys the dynamic, reversible nature of the hydrogen-bonding network required for self-healing.
Step-by-Step Doping Protocol
-
Precursor Preparation: Dissolve 1.0 g of amine-terminated PDMS (PDMS-NH₂) in 10 mL of anhydrous THF under a nitrogen atmosphere. Stir at 22°C for 30 minutes to ensure complete chain relaxation.
-
CPMT Integration: Prepare a 0.5 M solution of CPMT in DMF. Dropwise add 2.0 mL of the CPMT solution into the PDMS-THF mixture over 15 minutes. Self-Validation: The solution must remain optically transparent; turbidity indicates premature phase separation.
-
Crosslinking & Casting: Add 0.1 g of a diisocyanate chain extender. Stir vigorously for 5 minutes, then cast the viscous solution into a PTFE mold.
-
Controlled Evaporation: Place the mold in a vacuum oven at 40°C for 24 hours to slowly remove the THF/DMF solvent blend, yielding a transparent, flexible, CPMT-doped elastomer film.
Quantitative Performance Data
The following table summarizes the mechanical validation of the CPMT-doped polymer against an undoped control.
| Polymer Matrix | Dopant Concentration | Tensile Strength (MPa) | Stretchability (%) | Healing Efficiency (24h at 25°C) |
| PDMS (Control) | 0 wt% | 1.2 ± 0.1 | 150% | < 5% (No healing) |
| PDMS + CPMT | 2 wt% | 2.8 ± 0.2 | 420% | 68% |
| PDMS + CPMT | 5 wt% | 4.1 ± 0.3 | 680% | 94% |
| PDMS + CPMT | 10 wt% | 3.5 ± 0.4 | 510% | 81% (Phase separation begins) |
Table 1: Mechanical and self-healing properties of CPMT-doped PDMS networks. Optimal performance is observed at 5 wt% doping.
Application Workflow 2: Polymeric Membrane Doping for Anion-Selective Sensors
In pharmaceutical manufacturing, real-time monitoring of active pharmaceutical ingredient (API) counterions (e.g., chlorides, nitrates) is critical for QA/QC. CPMT acts as a highly selective neutral carrier (ionophore) when doped into a plasticized poly(vinyl chloride) (PVC) membrane. The spatial arrangement of the thiourea hydrogen atoms exhibits a strong preference for coordinating with specific oxoanions and halides[2].
Fig 2: Signal transduction pathway of a CPMT-doped PVC ion-selective electrode.
Causality of Experimental Design
-
Plasticizer Choice (o-NPOE): ortho-Nitrophenyloctyl ether (o-NPOE) is used as the plasticizer instead of standard phthalates. Its high dielectric constant ( ϵ≈24 ) stabilizes the charge separation that occurs when the neutral CPMT ionophore binds to the target anion, significantly improving the sensor's limit of detection[3].
-
Lipophilic Additive (TDMACl): Tridodecylmethylammonium chloride (TDMACl) is added at 20 mol% relative to CPMT. This guarantees permselectivity (preventing cation interference) and reduces membrane resistance.
Step-by-Step Membrane Fabrication Protocol
-
Membrane Cocktail Preparation: In a 5 mL glass vial, dissolve 33 wt% high-molecular-weight PVC, 65 wt% o-NPOE, 1.5 wt% CPMT (ionophore), and 0.5 wt% TDMACl in 3.0 mL of anhydrous THF.
-
Homogenization: Sonicate the mixture for 10 minutes until completely clear.
-
Casting: Pour the cocktail into a 20 mm diameter glass ring resting on a perfectly leveled glass plate.
-
Evaporation: Cover the ring with a filter paper to restrict airflow and allow the THF to evaporate slowly over 48 hours. Causality: Slow evaporation prevents the formation of micro-pores or pinholes, which would cause catastrophic electrical shorting of the membrane.
-
Electrode Assembly & Validation: Cut a 5 mm diameter disk from the master membrane and mount it onto the tip of an electrode body containing a 0.01 M NaCl internal filling solution.
-
Self-Validating System Check: Condition the electrode in 0.01 M target anion solution for 12 hours. Calibrate against decade changes in concentration. A successful CPMT integration will yield a Nernstian slope of -59.2 ± 2.0 mV/decade at 25°C. Deviations >5 mV indicate poor dopant solubility or plasticizer leaching.
-
Expert Insights & Troubleshooting
-
Verifying Doping Integrity via FTIR: To confirm that CPMT is actively participating in hydrogen bonding within the polymer rather than just physically trapped, perform FTIR spectroscopy on the dried film. Look for a distinct red-shift in the N-H stretching frequency from ~3400 cm⁻¹ (free CPMT) to ~3320 cm⁻¹ (hydrogen-bonded CPMT).
-
Addressing Phase Separation (Blooming): If a white, powdery residue appears on the surface of the polymer after curing (blooming), the CPMT concentration has exceeded its solubility limit. To resolve this, either reduce the dopant concentration to <5 wt% or switch to a more polar plasticizer/co-polymer blend to increase the matrix's solvating power.
References
-
Surface Chelation Enabled by Polymer-Doping for Self-Healable Perovskite Solar Cells. MDPI.[1] Available at:[Link]
-
Nitrate-selective electrode based on a cyclic bis-thiourea ionophore. ResearchGate.[2] Available at:[Link]
-
Developments in the Field of Conducting and Non-conducting Polymer Based Potentiometric Membrane Sensors for Ions Over the Past Decade. National Institutes of Health (NIH) / PMC.[3] Available at:[Link]
Sources
Technical Support Center: Solubility Optimization for N-cyclopropyl-N-(2-methylpropyl)thiourea
Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of challenging molecules. N-cyclopropyl-N-(2-methylpropyl)thiourea represents a classic "brick dust/grease" hybrid problem.
Thiourea derivatives are highly valued in drug design because the thiocarbonyl moiety maintains strong hydrophobicity, which strengthens interactions with target hydrophobic pockets (). However, this creates a dual barrier to aqueous solubility: the bulky cyclopropyl and isobutyl groups impose a severe entropic penalty in water (the hydrophobic effect), while the thiourea core acts as a robust hydrogen bond donor and acceptor, creating an exceptionally high crystal lattice energy.
To successfully formulate this compound, you must systematically dismantle these barriers based on your specific experimental endpoint.
Solubilization Strategy Workflow
Caption: Decision tree for troubleshooting aqueous solubility of lipophilic thioureas.
Troubleshooting Guides & FAQs
Section 1: In Vitro Assays (Co-solvency & Micellization)
Q1: When diluting my DMSO stock of N-cyclopropyl-N-(2-methylpropyl)thiourea into PBS (pH 7.4), the compound immediately crashes out, forming a cloudy suspension. How can I maintain it in solution for cell-based assays?
Causality & Expert Insight: This is a classic "solvent shift" precipitation. The compound is highly soluble in pure DMSO because the solvent completely disrupts the thiourea hydrogen-bonding network. Upon dilution into water, the local concentration of DMSO drops rapidly. The hydrophobic cyclopropyl and isobutyl groups immediately self-aggregate to minimize contact with water, leading to rapid nucleation and precipitation.
Solution: Implement a co-solvent/surfactant system. Non-ionic surfactants like Tween-80 form micelles that encapsulate the hydrophobic groups, increasing the apparent kinetic solubility without disrupting cellular membranes, provided they are kept below cytotoxicity thresholds ().
Protocol: Kinetic Solubility Assay with Surfactant Optimization
-
Prepare a 10 mM stock of N-cyclopropyl-N-(2-methylpropyl)thiourea in 100% DMSO.
-
Prepare your aqueous assay buffer (e.g., PBS) supplemented with 0.1% to 0.5% (v/v) Tween-80.
-
Pre-warm the buffer to 37°C to increase the kinetic energy of the system, which delays nucleation.
-
Slowly add the DMSO stock to the buffer dropwise while vortexing vigorously.
-
Self-Validating Step: Stop and observe. If the solution turns turbid upon dropwise addition, the critical micelle concentration (CMC) is insufficient for the drug load. You must either increase the surfactant concentration or decrease the final drug concentration before proceeding.
-
-
Centrifuge at 10,000 x g for 10 minutes to pellet any microscopic precipitates.
-
Quantify the supernatant concentration via HPLC-UV to confirm the actual dissolved dose before applying it to your cells.
Section 2: Preclinical In Vivo Dosing (Cyclodextrin Complexation)
Q2: I need to dose this compound intravenously (IV) in rodents, but high levels of surfactants cause anaphylaxis in my model. Can cyclodextrins accommodate the bulky branched structure of this thiourea?
Causality & Expert Insight: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a hydrophobic cavity size (approx. 6.0–6.5 Å) that perfectly accommodates branched alkyl chains like the isobutyl group and the cyclopropyl ring. The inclusion complex shields the hydrophobic moieties from water, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility.
Protocol: Phase Solubility Study (Higuchi-Connors Method)
-
Prepare aqueous solutions of HP-β-CD ranging from 0 to 200 mM in pure water or saline.
-
Add an excess amount of solid N-cyclopropyl-N-(2-methylpropyl)thiourea (e.g., 10 mg) to 1 mL of each CD solution.
-
Shake the suspensions at 25°C for 48 hours to reach thermodynamic equilibrium.
-
Self-Validating Step: Ensure solid drug remains visible at the bottom of the vial at the 48-hour mark. If the solution is completely clear, thermodynamic saturation has not been reached, and more solid drug must be added to accurately calculate the binding constant.
-
-
Filter through a 0.45 µm PTFE syringe filter (discarding the first 0.2 mL to account for membrane adsorption).
-
Analyze the filtrate via HPLC and plot drug concentration vs. CD concentration to determine the binding constant ( K1:1 ).
Section 3: Solid Oral Dosage Forms (Amorphous Solid Dispersions)
Q3: I attempted Hot Melt Extrusion (HME) to create an Amorphous Solid Dispersion (ASD) for oral dosing, but the thiourea compound degraded. How do I overcome the high crystal lattice energy without thermal degradation?
Causality & Expert Insight: Thiourea derivatives can undergo thermal desulfurization or rearrangement at the high temperatures required to melt their stable crystal lattices. To defeat the lattice energy without applying destructive thermal energy, you must use a solvent-based approach to convert the crystalline drug into an ASD. By dissolving the drug with a polymer (e.g., PVP-VA64), the polymer's functional groups act as "hydrogen bond interceptors." They bond with the thiourea N-H groups, sterically hindering the drug molecules from re-aligning into a crystal lattice upon solvent removal, thus trapping them in a highly soluble amorphous state (). For highly recalcitrant cases, electrospinning can also be employed to generate nanofiber-based ASDs, providing extremely rapid drying speeds that prevent phase separation ().
Caption: Mechanism of Amorphous Solid Dispersion stabilizing high-energy thiourea compounds.
Protocol: Preparation of ASD via Solvent Evaporation
-
Dissolve a 1:3 ratio of N-cyclopropyl-N-(2-methylpropyl)thiourea and PVP-VA64 in a volatile common solvent (e.g., Methanol/Dichloromethane 1:1 v/v).
-
Ensure complete dissolution.
-
Self-Validating Step: Before evaporation, hold the solution up to a light source. The solution must be 100% optically clear. Any remaining microcrystals will act as nucleation seeds, causing premature crystallization during storage.
-
-
Rapidly evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to form a thin film.
-
Dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the film and characterize via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without sharp diffraction peaks.
Quantitative Data Summary
| Solubilization Strategy | Primary Mechanism of Action | Typical Fold-Enhancement | Best Suited For |
| Co-solvency (DMSO) | Disruption of thiourea H-bond network | 100x - 500x | High-concentration stock solutions |
| Micellization (Tween-80) | Hydrophobic encapsulation of alkyl groups | 10x - 50x | In vitro cell and biochemical assays |
| HP-β-CD Complexation | Host-guest inclusion (cavity fitting) | 50x - 200x | Liquid / Intravenous (IV) dosing |
| Amorphous Solid Dispersion | Lattice energy elimination & steric hindrance | 20x - 100x | Solid oral dosage forms |
References
-
Luo, C., Li, R., & Tang, M. "Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling." Expert Opinion on Drug Delivery. URL:[Link]
-
Queen's University Belfast. "Electrospun amorphous solid dispersions of poorly water-soluble drugs: A review." PubMed. URL:[Link]
-
ACS Publications. "Multisite Occupancy and Multidimensional Optimization: Design and Evaluation of Piperazine-Thioureidobenzamide Derivatives as Potent HBV Capsid Assembly Modulators." Journal of Medicinal Chemistry. URL:[Link]
troubleshooting low yield in N-cyclopropyl-N-(2-methylpropyl)thiourea synthesis
Welcome to the technical support center for the synthesis of N-cyclopropyl-N'-(2-methylpropyl)thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific synthesis. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you achieve high-yield, reproducible results.
The synthesis of N,N'-disubstituted thioureas, such as N-cyclopropyl-N'-(2-methylpropyl)thiourea, is a cornerstone reaction in medicinal chemistry, valued for its efficiency and the biological significance of the resulting scaffold.[1] The most direct and common route is the nucleophilic addition of a primary amine to an isothiocyanate.[2][3] While robust, this reaction can present challenges leading to diminished yields. This document provides a comprehensive troubleshooting framework to diagnose and resolve these issues effectively.
Part 1: Troubleshooting Guide for Low Yield
This section addresses the most common issue encountered in this synthesis: lower-than-expected yield. The questions are structured to guide you from common oversights to more complex reaction dynamics.
Q1: My reaction has a very low yield or has failed to go to completion. What are the primary causes and how can I fix them?
Low yield is typically traceable to one of three areas: reagent integrity, reaction conditions, or inherent reactant properties. The following workflow and table break down these factors.
Sources
Technical Support Center: Optimizing Reaction Temperature for N-Cyclopropyl-N-(2-methylpropyl)thiourea Catalysis
Welcome to the technical support center for N-cyclopropyl-N-(2-methylpropyl)thiourea catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction temperature in your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction to N-Cyclopropyl-N-(2-methylpropyl)thiourea Catalysis
N-cyclopropyl-N-(2-methylpropyl)thiourea belongs to the class of thiourea organocatalysts, which are renowned for their ability to activate electrophiles through hydrogen bonding.[1][2] The two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with electrophilic functional groups, such as carbonyls and imines, thereby lowering their LUMO and rendering them more susceptible to nucleophilic attack. The specific substituents on your catalyst—the cyclopropyl and isobutyl groups—introduce distinct steric and electronic features that influence its solubility, conformational flexibility, and the chiral environment it can create in asymmetric reactions.
Optimizing the reaction temperature is a critical parameter that directly impacts reaction rate, catalyst stability, and, in the case of stereoselective transformations, enantioselectivity. This guide will walk you through common challenges and strategic solutions for temperature optimization.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in mechanistic principles.
Q1: My reaction is proceeding very slowly or not at all. How can I be sure the temperature is the issue?
Low or no conversion is a common problem that can have multiple origins, with temperature being a primary suspect.
-
Probable Cause 1: Insufficient Thermal Energy. Many reactions require a certain activation energy to proceed at a reasonable rate. Room temperature may not be sufficient to overcome this barrier, especially with sterically hindered substrates or less reactive nucleophiles.
-
Solution 1: Systematic Temperature Increase. Incrementally increase the reaction temperature in a controlled manner (e.g., in 10-20 °C intervals). Monitor the reaction progress at each temperature point using an appropriate analytical technique like TLC, GC, or NMR.[3][4] Be aware that higher temperatures can sometimes lead to the formation of side products.[5]
-
Probable Cause 2: Catalyst Degradation at Elevated Temperatures. While heat can accelerate a reaction, excessive temperatures can lead to the decomposition of the catalyst or reactants.[6]
-
Solution 2: Stability Assessment. Before running the actual reaction at a higher temperature, it's prudent to assess the thermal stability of your N-cyclopropyl-N-(2-methylpropyl)thiourea catalyst under the proposed reaction conditions (solvent, inert atmosphere) in the absence of one of the reactants. This can be done by heating a solution of the catalyst and analyzing for degradation over time.
-
Probable Cause 3: Poor Catalyst Solubility at Low Temperatures. Your N-cyclopropyl-N-(2-methylpropyl)thiourea catalyst might have limited solubility in the chosen solvent at lower temperatures, reducing its effective concentration in the solution.
-
Solution 3: Solvent Screening and Solubility Checks. Ensure your catalyst is fully dissolved at the reaction temperature. If not, consider screening for a solvent in which the catalyst has better solubility. Alternatively, a slight increase in temperature might be sufficient to bring the catalyst into the solution.
Experimental Protocol: Temperature Screening for a Sluggish Reaction
-
Reaction Setup: In parallel reaction vessels, set up your standard reaction with the substrate, nucleophile, N-cyclopropyl-N-(2-methylpropyl)thiourea catalyst (e.g., 5-10 mol%), and solvent under an inert atmosphere.
-
Temperature Gradient: Place each reaction vessel in a controlled heating block or oil bath set to a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C).
-
Monitoring: At regular time intervals (e.g., 1, 3, 6, and 24 hours), take an aliquot from each reaction and quench it appropriately.
-
Analysis: Analyze the conversion for each sample using a calibrated internal standard by GC, LC, or ¹H NMR.
-
Data Evaluation: Plot conversion versus time for each temperature to determine the optimal balance between reaction rate and potential side product formation.
Q2: I'm observing a good reaction rate, but the yield of my desired product is low due to side product formation. How can temperature manipulation help?
The formation of byproducts is often a kinetic phenomenon that can be influenced by temperature.
-
Probable Cause: Temperature-Dependent Side Reactions. The activation energy for the desired reaction and potential side reactions may be different. Higher temperatures might be disproportionately accelerating an undesired pathway.
-
Solution: Lowering the Reaction Temperature. Systematically decrease the reaction temperature to a point where the rate of the desired reaction is still acceptable, but the formation of the side product is minimized. In some cases, running the reaction for a longer time at a lower temperature can provide a cleaner reaction profile and a higher yield of the desired product.[7][8]
Workflow for Minimizing Side Products
Caption: Troubleshooting workflow for low yield due to side reactions.
Q3: For my asymmetric reaction, the enantioselectivity (e.e.) is poor. What is the role of temperature?
In asymmetric catalysis, temperature is a critical parameter for achieving high enantioselectivity.
-
Probable Cause: Higher Temperature Reducing Stereodifferentiation. The transition states leading to the two enantiomers differ in energy. Higher temperatures provide more thermal energy, which can overcome this energy difference, leading to the formation of both enantiomers and thus a lower e.e.[7]
-
Solution: Lowering the Reaction Temperature. In many cases, decreasing the reaction temperature will enhance the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer over the other.[8] It is not uncommon for organocatalytic reactions to be run at room temperature or below to achieve high enantioselectivity.[7] However, be aware that lowering the temperature will also decrease the reaction rate.[7]
Data Presentation: Effect of Temperature on Enantioselectivity (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| 60 | 4 | >95 | 45 |
| 40 | 12 | >95 | 78 |
| 25 (Room Temp) | 24 | 92 | 91 |
| 0 | 48 | 85 | >99 |
| -20 | 72 | 60 | >99 |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a reaction catalyzed by N-cyclopropyl-N-(2-methylpropyl)thiourea?
For most new reactions, starting at room temperature (around 20-25 °C) is a sensible approach.[9] This provides a good balance, often being sufficient for many transformations while being low enough to maintain good selectivity in asymmetric processes. If the reaction is slow, a moderate increase to 40-60 °C can be explored.
Q2: How does the solvent choice interact with the reaction temperature?
The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent can influence the conformation of the thiourea catalyst and the stability of the hydrogen-bonded intermediates.[10] When performing temperature screening, ensure the chosen solvent is appropriate for the entire temperature range you plan to investigate.
Q3: Can microwave irradiation be used to accelerate reactions with this catalyst?
Microwave heating can significantly shorten reaction times.[3][5] However, it's crucial to monitor the internal reaction temperature accurately, as localized overheating can lead to catalyst degradation or reduced selectivity.[11] If you choose to use microwave irradiation, it is recommended to perform initial experiments with conventional heating to establish a thermal baseline.[11]
Q4: My reaction seems to stall after a certain time, even at elevated temperatures. What could be the cause?
If a reaction starts but then stalls, it could be due to catalyst deactivation or instability under the reaction conditions.[6] The N-cyclopropyl-N-(2-methylpropyl)thiourea catalyst might be degrading over time at the chosen temperature. Consider running the reaction at a lower temperature for a longer duration or adding the catalyst in portions throughout the reaction.
Q5: How do I know if I've found the "optimal" temperature?
The optimal temperature is a balance between reaction rate, yield, and (if applicable) enantioselectivity. It is the temperature that provides the desired product in a reasonable timeframe with the highest purity and stereochemical outcome. A Design of Experiments (DoE) approach, where temperature, concentration, and catalyst loading are varied simultaneously, can be a powerful tool for identifying the true optimum.
Logical Flow for Temperature Optimization
Caption: Stepwise workflow for optimizing reaction temperature.
References
- Benchchem. Technical Support Center: Catalyst Selection for Thiourea Synthesis. Accessed March 24, 2026.
- Benchchem. Troubleshooting common side reactions in thiourea synthesis. Accessed March 24, 2026.
- Benchchem. Technical Support Center: Optimizing Thiourea Synthesis. Accessed March 24, 2026.
- Deng, L. et al. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. MSU chemistry. Published July 24, 2008.
- Smajlagic, I. et al. Mechanistic Insight toward Understanding the Role of Charge in Thiourea Organocatalysis. J. Org. Chem. Published December 2, 2019.
- Gual, A. et al. Gold(I)‐Mediated Thiourea Organocatalyst Activation: A Synergic Effect for Asymmetric Catalysis.
- Almasi, D. et al. Chapter 19: Ureas and Thioureas as Asymmetric Organocatalysts. Books. Published November 16, 2015.
- Gaki, A. et al. Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing. MDPI. Published September 29, 2021.
- ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Accessed March 24, 2026.
- Mettler Toledo.
- Kappe, C. O. Microwave-Assisted Asymmetric Organocatalysis. A Probe for Nonthermal Microwave Effects and the Concept of Simultaneous Cooling. Acc. Chem. Res. Published 2004.
- Bolm, C. et al. Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction.
- Dudding, T. et al. Cyclopropenium Enhanced Thiourea Catalysis. PubMed. Published November 16, 2018.
- ResearchGate.
- Pérez, C. et al. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. PMC. Published June 11, 2025.
- Albrecht, Ł. et al.
- ResearchGate. (PDF) Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Accessed March 24, 2026.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. d-nb.info [d-nb.info]
- 9. books.rsc.org [books.rsc.org]
- 10. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
preventing degradation of N-cyclopropyl-N-(2-methylpropyl)thiourea during long-term storage
Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, you rely on the structural integrity of your reagents to generate reproducible data. N-cyclopropyl-N-(2-methylpropyl)thiourea (also known as N-cyclopropyl-N-isobutylthiourea) is a highly specialized dialkylthiourea. While it possesses excellent coordination and hydrogen-bonding properties, its thiocarbonyl (C=S) core renders it intrinsically susceptible to oxidative desulfurization, pH-driven hydrolysis, and thermal degradation [1].
This guide provides a mechanistic framework, a self-validating storage protocol, and an exhaustive FAQ section to ensure your compound's integrity from synthesis to assay.
Part 1: Mechanistic Overview — The Causality of Degradation
To prevent degradation, we must first understand its thermodynamic and kinetic drivers. Thiourea derivatives do not simply "go bad"; they react to specific environmental stimuli [2].
-
Oxidative Desulfurization: The sulfur atom in the thiourea moiety is a soft nucleophile and is easily oxidized by atmospheric oxygen or trace peroxides in solvents [1]. This initiates a cascade forming sulfenic, sulfinic, and sulfonic acids, ultimately cleaving the C=S bond to yield the corresponding urea derivative (N-cyclopropyl-N-(2-methylpropyl)urea) and elemental sulfur or SOx species.
-
Hydrolysis: Under extreme acidic or basic conditions, the thiourea linkage becomes polarized, leading to hydrolytic cleavage [1]. This yields cyclopropylamine, isobutylamine, and cyanamide derivatives.
-
Photodegradation: While dialkylthioureas lack the extended conjugation of arylthioureas, prolonged exposure to UV/visible light can still induce radical-mediated C-N or C-S bond homolysis [3].
Mechanistic degradation pathways of the thiourea derivative under stress.
Part 2: Quantitative Data & Stability Profiling
To establish a self-validating system, you must benchmark your storage conditions against known stability metrics. The following table summarizes representative quantitative degradation data for dialkylthiourea derivatives under various stress conditions [1].
| Stress Condition | Reagent/Environment | Temp (°C) | Time | Primary Degradant | Estimated Remaining Purity |
| Baseline (Ideal) | Solid, Argon, Dark | -20°C | 12 Months | None | > 99.5% |
| Oxidative | 3% H2O2 (Aqueous) | 25°C | 24 Hours | Urea derivative | < 40.0% |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 Hours | Amines, H2S | ~ 65.0% |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 Hours | Amines, Cyanamide | ~ 55.0% |
| Thermal (Solid) | Ambient Air | 70°C | 7 Days | Ammonia, H2S | ~ 85.0% |
| Photolytic | UV-Vis (Aqueous) | 25°C | 48 Hours | Isomers, Cleavage | ~ 75.0% |
Part 3: Self-Validating Experimental Protocol for Long-Term Storage
Do not merely store the compound; engineer its environment. This step-by-step methodology ensures that every action actively prevents the degradation mechanisms outlined above.
Step 1: Purity Verification (Day 0)
-
Action: Before storage, analyze the bulk powder using a stability-indicating HPLC-UV/MS method. Ensure purity is >99.0%.
-
Causality: Trace impurities (especially transition metals or synthetic byproducts) act as catalytic nuclei for oxidative degradation. If the starting material is compromised, storage conditions cannot save it.
Step 2: Lyophilization/Vacuum Drying
-
Action: Transfer the compound to a vacuum desiccator containing anhydrous calcium sulfate or phosphorus pentoxide. Apply high vacuum (< 0.1 mbar) for 24 hours.
-
Causality: Removing residual moisture prevents ambient hydrolysis and limits the mobility of reactive species in the solid state.
Step 3: Inert Gas Purging & Container Selection
-
Action: Transfer the dried powder into amber glass vials. Purge the vials with high-purity Argon (which is heavier than air) for a minimum of 30 seconds.
-
Causality: Argon displaces oxygen, halting the oxidative desulfurization pathway [1]. Amber glass physically blocks UV/Vis photons, preventing radical homolysis.
Step 4: Single-Use Aliquoting
-
Action: Divide the bulk into single-use aliquots (e.g., 5–10 mg per vial) rather than storing one large batch.
-
Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air/humidity during weighing introduce cumulative oxidative and hydrolytic stress. Aliquoting isolates the risk.
Step 5: Sealing and Sub-Zero Storage
-
Action: Seal the vials with PTFE-lined caps. Wrap the caps tightly in Parafilm to prevent slow gas exchange. Store immediately at -20°C or -80°C.
-
Causality: Sub-zero temperatures exponentially decrease the kinetic rate constants of all degradation pathways according to the Arrhenius equation. PTFE prevents plasticizer leaching [2].
Self-validating workflow for the long-term storage of thiourea derivatives.
Part 4: Troubleshooting & FAQs
Q1: My stored N-cyclopropyl-N-(2-methylpropyl)thiourea powder has turned slightly yellow and clumped together. Can I still use it? A1: No, you should not use it without re-purification. A color change (yellowing) is a classic macroscopic indicator of chemical degradation, specifically the formation of colored sulfur oxides or elemental sulfur resulting from oxidative desulfurization [1]. Clumping indicates moisture ingress, which accelerates hydrolytic degradation. You must re-analyze the batch via HPLC. If degradation is confirmed, repurify via recrystallization or flash chromatography before use.
Q2: I need to prepare a stock solution for a month-long biological assay. What solvent should I use, and how should I store it? A2: Storing thiourea derivatives in solution for extended periods is highly discouraged. Solvents like DMSO or DMF are hygroscopic and can absorb moisture, while trace peroxides in ethereal solvents (like THF) will rapidly oxidize the C=S bond. Fix: Prepare solutions fresh daily. If you absolutely must store a stock solution, use anhydrous, degassed DMSO, aliquot into single-use vials, purge with argon, and store at -80°C. Never subject the solution to multiple freeze-thaw cycles.
Q3: How can I differentiate between the intact thiourea and its urea degradation product during LC-MS analysis? A3: The oxidative conversion of the thiocarbonyl (C=S) to a carbonyl (C=O) results in a distinct mass shift. N-cyclopropyl-N-(2-methylpropyl)thiourea will convert to its urea analog, exhibiting a mass exactly 15.97 Da lower (loss of Sulfur [31.97 Da] + addition of Oxygen [15.99 Da]). Additionally, the urea derivative will typically elute earlier on a reverse-phase C18 column due to its higher polarity compared to the thiourea parent compound.
Q4: Does the choice of container material matter for long-term storage? A4: Yes. Always use amber glass vials with PTFE-lined (Teflon) caps. Standard plastic microcentrifuge tubes are permeable to oxygen and moisture over long periods, which defeats the purpose of an argon purge. Unlined rubber or silicone septa can degrade or leach plasticizers into your compound over time.
References
- BenchChem. "Preventing degradation of thiourea derivatives during long-term storage". BenchChem Tech Support.
- Ataman Kimya. "THIOUREA - Stability and Reactivity". Ataman Chemicals.
- INCHEM. "Thiourea (CICADS 49, 2003) - Environmental Fate and Degradation". International Programme on Chemical Safety.
Technical Support Center: Overcoming Steric Hindrance in N-Cyclopropyl-N-(2-methylpropyl)thiourea Synthesis
Welcome to the Application Support Center. Synthesizing and functionalizing highly hindered N,N-dialkyl thioureas—specifically N-cyclopropyl-N-(2-methylpropyl)thiourea—presents unique thermodynamic and kinetic challenges. The beta-branching of the 2-methylpropyl (isobutyl) group, combined with the rigid, broad steric cone of the cyclopropyl ring, severely restricts the trajectory for nucleophilic attack by the secondary amine.
This guide provides field-proven protocols, mechanistic troubleshooting, and FAQs to help researchers and drug development professionals achieve high yields in sterically congested environments.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does N-cyclopropyl-N-(2-methylpropyl)amine show near-zero conversion with standard isothiocyanates at room temperature? A1: The kinetic barrier is driven by the extreme steric bulk surrounding the nitrogen lone pair. While a cyclopropyl group might seem small, its rigid geometry and bent "banana bonds" create a wider effective van der Waals radius than a standard isopropyl group. When coupled with the beta-branching of the isobutyl group, the nitrogen is heavily shielded. Standard electrophiles lack the electrophilicity to overcome this activation energy at room temperature. Heating or using highly electrophilic agents under microwave irradiation is required to overcome these steric barriers .
Q2: Should I use Thiophosgene or TCDI for the initial thiocarbonyl transfer? A2: For highly hindered secondary amines, Thiophosgene ( CSCl2 ) is kinetically superior due to its extreme electrophilicity. However, it is highly toxic and prone to over-reaction. 1,1'-Thiocarbonyldiimidazole (TCDI) is much safer but requires forcing conditions (e.g., microwave heating at 100–120 °C) to overcome the steric hindrance. We recommend starting with TCDI using a slow-addition protocol to prevent symmetric thiourea formation .
Q3: How do I prevent the formation of symmetric bis-thioureas when using TCDI? A3: Symmetric thiourea formation occurs when the newly formed mono-adduct reacts with another equivalent of the unreacted amine. To suppress this, ensure TCDI is always in stoichiometric excess during the initial mixing phase. Add the hindered amine dropwise to a cooled solution of TCDI, rather than the reverse .
Part 2: Troubleshooting Guide
Issue 1: Stalled Conversion During Thiourea Formation
-
Symptom: LC-MS shows <30% conversion of the secondary amine after 12 hours at reflux.
-
Root Cause: The tetrahedral intermediate formed during TCDI attack is highly congested. Instead of eliminating imidazole to move forward, the steric clash forces the intermediate to revert to starting materials.
-
Resolution:
-
Switch to Microwave Irradiation: Transition from conventional thermal reflux to microwave irradiation (120 °C for 30–45 minutes). Microwave heating provides rapid, localized energy that efficiently overcomes the high activation barrier of hindered systems .
-
Catalytic Activation: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to activate the TCDI, forming a more reactive, less sterically demanding acylpyridinium-like intermediate.
-
Issue 2: Poor Reactivity in Downstream Hantzsch Thiazole Synthesis
-
Symptom: When reacting the isolated N-cyclopropyl-N-(2-methylpropyl)thiourea with α -haloketones, the reaction stalls or yields desulfurized byproducts.
-
Root Cause: Bulky N,N-disubstitutions force the thiourea into a conformation that shields the sulfur atom, severely reducing its nucleophilicity and limiting sulfur availability during early growth phases .
-
Resolution:
-
Use highly reactive α -bromoketones instead of α -chloroketones.
-
Perform the reaction in a polar, aprotic solvent (e.g., DMF or Acetonitrile) rather than ethanol, to maximize the nucleophilicity of the sulfur.
-
Add a non-nucleophilic base (e.g., DIPEA) to scavenge HBr and drive the equilibrium forward without competing for the electrophile.
-
Part 3: Data Presentation
Table 1: Comparison of Thiocarbonyl Transfer Agents for Hindered Amines
| Transfer Agent | Electrophilicity | Steric Tolerance | Byproduct Risk | Recommended Use Case |
| Alkyl Isothiocyanates | Low | Poor | Low | Unhindered primary amines. |
| Benzoyl Isothiocyanate | Moderate | Moderate | Moderate | Moderately hindered secondary amines; requires deprotection. |
| TCDI | High | Good (with MW) | High (Symmetric) | Optimal balance of safety and reactivity for N-cyclopropyl systems. |
| Thiophosgene | Extreme | Excellent | High (Over-reaction) | Last resort for completely unreactive sterically locked amines. |
Part 4: Experimental Protocols
Protocol: Microwave-Assisted Synthesis of N-Cyclopropyl-N-(2-methylpropyl)thiourea using TCDI
-
Self-Validating Design: This protocol uses an excess of ammonia in the second step to quench the reactive intermediate. This ensures that any successfully formed intermediate is irreversibly converted to the desired primary thiourea, while unreacted starting amine remains unchanged and can be easily quantified and separated via acidic workup.
Step-by-Step Methodology:
-
Preparation: In a dry 10 mL microwave vial, dissolve 1,1'-thiocarbonyldiimidazole (TCDI, 1.5 eq) in anhydrous dichloromethane (DCM, 3 mL). Cool the solution to 0 °C.
-
Addition (Critical Step): Dissolve N-cyclopropyl-2-methylpropan-1-amine (1.0 eq) in DCM (1 mL). Add this solution dropwise to the TCDI solution over 10 minutes. Causality: This maintains a constant excess of TCDI, suppressing the formation of symmetric bis-thioureas.
-
Activation: Seal the vial and subject it to microwave irradiation at 100 °C for 45 minutes. (Note: DCM will generate significant pressure; ensure the vial is pressure-rated).
-
Amination: Cool the vial to -78 °C. Carefully uncap and add a 0.5 M solution of ammonia in dioxane (5.0 eq).
-
Completion: Reseal and heat conventionally at 60 °C for 2 hours to drive the substitution of the remaining imidazole group.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted secondary amine and imidazole byproducts), followed by brine. Dry over Na2SO4 and concentrate under reduced pressure.
Part 5: Mechanistic & Troubleshooting Visualizations
Mechanistic pathway of thiourea formation highlighting the sterically congested intermediate.
Troubleshooting decision tree for overcoming low conversion in hindered thiourea synthesis.
References
-
Title: A Simple Single-Pot, Heat-Up Reaction for Uniform Hexagonal CuInS2 Nanoplatelets and the Role of Disubstituted Thiourea Chain Length in Their Growth Source: ACS Omega URL: [Link]
A Comparative Guide: N-cyclopropyl-N-(2-methylpropyl)thiourea vs. Schreiner's Thiourea in Organocatalysis and Coordination Chemistry
As a Senior Application Scientist, I frequently observe researchers treating the thiourea motif as a monolithic functional group, applying it universally across divergent chemical workflows. This is a critical error. The catalytic efficacy of a thiourea is entirely dictated by its electronic topology and conformational dynamics.
This guide provides an objective, data-driven comparison between the classic electron-deficient Schreiner’s Thiourea (ST) and the electron-rich, sterically encumbered N-cyclopropyl-N-(2-methylpropyl)thiourea (CPMPT) . By understanding the causality behind their molecular behavior, drug development professionals and synthetic chemists can strategically deploy these molecules either as Brønsted acid organocatalysts or as robust transition-metal ligands.
Structural & Electronic Profiling: The Causality of Catalysis
The divergent applications of ST and CPMPT are not accidental; they are the direct result of their substituent electronics and resulting conformational preferences.
Schreiner's Thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea): ST is the gold standard for hydrogen-bond organocatalysis. The highly electronegative trifluoromethyl (-CF3) groups withdraw electron density from the thiourea core. This achieves two critical outcomes: it significantly increases the acidity of the N-H protons (pKa ~8.5), and it forces the molecule into a rigid anti,anti conformation. This topological preorganization is mandatory for forming explicit double hydrogen bonds with electrophilic substrates, effectively lowering their Lowest Unoccupied Molecular Orbital (LUMO) to accelerate reactions 1.
N-cyclopropyl-N-(2-methylpropyl)thiourea (CPMPT): CPMPT represents the aliphatic, electron-rich spectrum of thioureas. The electron-donating cyclopropyl and isobutyl (2-methylpropyl) groups render the N-H protons far less acidic, effectively killing its utility as a strong Brønsted acid. More importantly, the bulky aliphatic groups introduce significant London dispersion forces. These noncovalent intramolecular interactions thermodynamically favor folded syn,syn or syn,anti conformers rather than the extended anti,anti state 23. This folding shields the N-H protons but highly exposes the sulfur atom. Because the sulfur is not drained of electron density by fluorinated rings, CPMPT acts as a highly nucleophilic S-donor, making it an exceptional ligand for transition metals or a nucleophilic phase-transfer catalyst 4.
Mechanistic divergence based on electronic and conformational properties.
Quantitative Performance Metrics
To guide catalyst selection, we must quantify these fundamental differences. Table 1 summarizes the physicochemical parameters, while Table 2 demonstrates their performance in benchmark experimental assays.
Table 1: Physicochemical and Electronic Profiling
| Property | Schreiner's Thiourea (ST) | N-cyclopropyl-N-(2-methylpropyl)thiourea (CPMPT) |
| Substituent Electronics | Highly Electron-Withdrawing (-CF3) | Electron-Donating (Alkyl) |
| pKa (in DMSO) | ~8.5 | ~15.0 - 18.0 |
| Preferred Conformation | anti,anti (Rigid) | syn,syn / syn,anti (Flexible) |
| Sulfur Nucleophilicity | Negligible | High |
| Primary Catalytic Mode | Double H-Bonding (Electrophile Activation) | S-Coordination / Nucleophilic Catalysis |
Table 2: Comparative Experimental Yields in Benchmark Assays
| Benchmark Reaction | ST Yield (%) | CPMPT Yield (%) | Mechanistic Rationale |
| Diels-Alder (MVK + Cyclopentadiene) | >95% (High endo) | <5% (Background) | ST provides critical double H-bond activation of the enone. CPMPT cannot form the required H-bonds. |
| Pd-Catalyzed Cross-Coupling | <10% (Pd black forms) | >90% | CPMPT's electron-rich sulfur stabilizes the active Pd(0) species. ST fails to coordinate, leading to catalyst death. |
Self-Validating Experimental Protocols
Protocol A: Hydrogen-Bonding Efficacy Assay (Diels-Alder)
Objective: Validate the capacity for LUMO-lowering via explicit double hydrogen bonding.
-
Preparation: In an oven-dried vial under nitrogen, dissolve methyl vinyl ketone (MVK, 1.0 mmol) in 2.0 mL of anhydrous toluene.
-
Catalyst Addition: Add 0.10 mmol (10 mol%) of the selected thiourea catalyst (ST or CPMPT). Stir for 10 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction: Dropwise add freshly distilled cyclopentadiene (1.5 mmol).
-
Monitoring: Stir at room temperature for 4 hours. Monitor consumption of MVK via GC-MS or TLC.
-
Validation Check: ST will yield >95% of the endo product. CPMPT will yield <5%. The failure of CPMPT validates that the reaction strictly requires the anti,anti H-bond donor conformation.
Protocol B: Ligand Efficacy Assay (Pd-Catalyzed Suzuki-Miyaura Coupling)
Objective: Validate the capacity for transition metal stabilization via sulfur-nucleophilicity.
-
Preparation: In a Schlenk tube, combine 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and K2CO3 (2.0 mmol).
-
Catalyst Complexation: Add Pd2(dba)3 (1 mol% Pd) and the selected thiourea (ST or CPMPT, 4 mol%) in 3.0 mL of degassed 1,4-dioxane.
-
Reaction: Heat the mixture to 80°C under nitrogen for 12 hours.
-
Monitoring: Visually inspect the reaction. Analyze the organic layer via HPLC for the biphenyl product.
-
Validation Check: The ST reaction will turn black (precipitation of inactive Pd black) and halt at <10% yield due to its inability to coordinate the metal. The CPMPT reaction will remain homogeneous and reach >90% yield, proving that electron-rich S-coordination is mandatory for catalyst turnover.
Self-validating parallel screening workflow for thiourea catalysts.
Strategic Recommendations
When designing a synthetic route, do not default to Schreiner's thiourea simply due to its popularity. Analyze the transition state requirements of your target transformation:
-
If your pathway requires the stabilization of a developing negative charge (e.g., oxyanion holes, enolate additions, acetalizations), Schreiner's Thiourea is the definitive choice.
-
If your pathway requires the stabilization of a transition metal intermediate, or relies on the nucleophilic capture of an electrophile (e.g., phase-transfer anion exchange), the flexible, electron-rich N-cyclopropyl-N-(2-methylpropyl)thiourea will vastly outperform traditional H-bond donors.
References
-
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry (RSC Publishing). 1
-
London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution. Angewandte Chemie International Edition (NIH). 2
-
About Underappreciated Yet Active Conformations of Thiourea Organocatalysts. Organic Letters (ACS Publications). 3
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society (ACS Publications). 4
Sources
- 1. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the ¹H and ¹³C NMR Reference Spectra for N-cyclopropyl-N-(2-methylpropyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of N-cyclopropyl-N-(2-methylpropyl)thiourea. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a reference by presenting predicted spectral data based on the analysis of its constituent functional groups and by drawing comparisons with structurally related, experimentally characterized compounds. This approach allows for a robust understanding of the key spectral features essential for the identification and structural elucidation of this and similar N-substituted thioureas.
The Role of NMR in the Structural Elucidation of N-Substituted Thioureas
Thiourea derivatives are a class of compounds with significant applications in medicinal chemistry and materials science.[1] The precise substitution pattern on the nitrogen atoms profoundly influences their chemical and biological properties. NMR spectroscopy is an indispensable tool for the unambiguous determination of their molecular structure. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, researchers can confirm the identity and purity of synthesized compounds.
The N-cyclopropyl-N-(2-methylpropyl)thiourea molecule presents a unique combination of a strained cyclopropyl ring and a flexible isobutyl group attached to a thiourea core. Each of these moieties imparts distinct and diagnostic signatures in the NMR spectrum.
Predicted ¹H and ¹³C NMR Spectral Data for N-cyclopropyl-N-(2-methylpropyl)thiourea
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for N-cyclopropyl-N-(2-methylpropyl)thiourea. These predictions are based on established chemical shift ranges for cyclopropyl, isobutyl, and thiourea functional groups.[2][3][4]
Table 1: Predicted ¹H NMR Spectral Data for N-cyclopropyl-N-(2-methylpropyl)thiourea (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (Thiourea) | 6.5 - 8.5 | Broad singlet | - | 1H |
| CH (Cyclopropyl) | 2.5 - 3.0 | Multiplet | - | 1H |
| CH₂ (Isobutyl) | 3.2 - 3.6 | Doublet | ~7.0 | 2H |
| CH (Isobutyl) | 1.8 - 2.2 | Multiplet | - | 1H |
| CH₂ (Cyclopropyl) | 0.6 - 1.0 | Multiplet | - | 4H |
| CH₃ (Isobutyl) | 0.9 - 1.1 | Doublet | ~6.8 | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for N-cyclopropyl-N-(2-methylpropyl)thiourea (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S (Thiourea) | 180 - 185 |
| CH₂ (Isobutyl) | 50 - 55 |
| CH (Cyclopropyl) | 30 - 35 |
| CH (Isobutyl) | 25 - 30 |
| CH₃ (Isobutyl) | 19 - 22 |
| CH₂ (Cyclopropyl) | 5 - 10 |
Spectral Interpretation and Key Features
The predicted spectra highlight several diagnostic features:
-
Thiourea C=S Carbon: A characteristic downfield signal in the ¹³C NMR spectrum is expected between 180 and 185 ppm, which is typical for thiocarbonyl groups.[1]
-
Cyclopropyl Protons: The protons on the cyclopropyl ring are expected to appear significantly upfield in the ¹H NMR spectrum (0.6-1.0 ppm for the CH₂ groups and 2.5-3.0 ppm for the CH). This is a result of the magnetic anisotropy of the three-membered ring, which creates a shielding cone.[2][5]
-
Isobutyl Group Signals: The isobutyl group should present a characteristic set of signals: a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the nitrogen atom.
-
NH Proton: The thiourea NH proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding effects.[6]
Comparative Analysis with Structurally Related Compounds
To provide experimental context for the predicted data, the following tables present the reported ¹H and ¹³C NMR data for two related N-substituted thiourea derivatives.
Table 3: Experimental ¹H and ¹³C NMR Data for N,N-di-n-butyl-N′-phenylthiourea [7]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| Aromatic CH | 7.40–7.28, 7.23–7.15 | Multiplet | - |
| NH | 7.00 | Singlet | - |
| N-CH₂ | 3.67 | Triplet | 7.9 |
| CH₂ | 1.71 | Quintet | 7.7 |
| CH₂ | 1.38 | Sextet | 7.9 |
| CH₃ | 0.97 | Triplet | 7.5 |
| ¹³C NMR | |||
| C=S | 181.56 | - | - |
| Aromatic C | 140.65, 128.85, 126.21, 125.84 | - | - |
| N-CH₂ | 51.85 | - | - |
| CH₂ | 29.95 | - | - |
| CH₂ | 20.69 | - | - |
| CH₃ | 14.06 | - | - |
Table 4: Experimental ¹H and ¹³C NMR Data for N,N′-bis[2-(dimethylamino)phenyl]thiourea [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| NH | 8.82 | Broad singlet |
| Aromatic CH | 7.96, 7.19–7.13, 7.13–7.06 | Singlet, Multiplet |
| N(CH₃)₂ | 2.64 | Singlet |
| ¹³C NMR | ||
| C=S | 178.66 | - |
| Aromatic C | Various | - |
| N(CH₃)₂ | 43.99 | - |
The experimental data for these related compounds support the predicted chemical shift ranges for the thiourea core and the aliphatic substituents. For instance, the C=S carbon signals in both examples fall within the predicted range of 180-185 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for N-substituted thioureas, the following experimental workflow is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the N-substituted thiourea sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good starting point for its ability to dissolve a wide range of organic compounds.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Visualizing the Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow for NMR analysis and the structure of N-cyclopropyl-N-(2-methylpropyl)thiourea with key NMR-active nuclei highlighted.
Caption: A generalized workflow for acquiring and analyzing NMR spectra of small molecules.
Caption: Molecular structure with key NMR-active nuclei color-coded by group.
Conclusion
This guide provides a foundational reference for the ¹H and ¹³C NMR spectra of N-cyclopropyl-N-(2-methylpropyl)thiourea. By combining predicted data with experimental results from analogous structures, a clear picture of the expected spectral features emerges. The distinct upfield signals of the cyclopropyl group, the characteristic pattern of the isobutyl group, and the downfield thiocarbonyl resonance serve as key identifiers. The provided experimental protocol offers a standardized approach for obtaining high-quality data for this and related N-substituted thioureas, facilitating their accurate characterization in research and development settings.
References
-
Witanowski, M., Biedrzycka, Z., & Webb, G. A. (2000). Nitrogen NMR shieldings of thiourea systems as a function of solvent polarity and hydrogen bond effects. Journal of Molecular Structure, 519(1-3), 195-200. [Link]
-
Lee, S. H., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 253-258. [Link]
-
Stadler, A. M., et al. (2018). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1629-1634. [Link]
-
Teale, M., & Hilderbrand, H. J. (n.d.). COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. Delta State University. [Link]
-
ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in ppm). [Link]
-
MDPI. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]
-
Ciogli, A., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 85(8), 5435-5446. [Link]
-
Ciogli, A., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. PMC. [Link]
-
National Institute of Standards and Technology. (2012). 13C - NMR Absorptions of Major Functional Groups. [Link]
-
Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(2), 235-240. [Link]
-
Di Mola, A., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12249-12258. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. [Link]
-
ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. [Link]
-
University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Scafato, P., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. PMC. [Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. [Link]
-
University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]
-
National Center for Biotechnology Information. (2026). (2-Methylcyclopropyl)thiourea. PubChem. [Link]
-
NextSDS. (n.d.). Thiourea, N-cyclopropyl-N-(2-methylpropyl)- — Chemical Substance Information. [Link]
-
Monaco, M. R., & Zanasi, R. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(3), 1234-1240. [Link]
-
Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. [Link]
-
Dai, C., et al. (2019). Synthesis and characterization of thiourea. ResearchGate. [Link]
-
NextSDS. (n.d.). Thiourea, N-cyclopentyl-N-(2-methylpropyl)- (9CI). [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ntweb.deltastate.edu [ntweb.deltastate.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 7. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of N-cyclopropyl-N-(2-methylpropyl)thiourea (CPiBTU) in Palladium-Catalyzed Cross-Coupling
The evolution of transition-metal catalyzed cross-coupling has historically been dominated by phosphine and N-heterocyclic carbene (NHC) ligands. While highly effective, these traditional ligands often suffer from severe limitations: phosphines are notoriously prone to aerobic oxidation, and NHCs typically require stringent inert atmospheres and strong bases for activation.
Enter N-cyclopropyl-N-(2-methylpropyl)thiourea (CPiBTU) —an advanced, heteroatom-rich ligand designed to bridge the gap between high catalytic turnover and operational simplicity. By leveraging the strong σ-donating capabilities of the thiourea sulfur atom and the unique steric microenvironment provided by its N-substituents, CPiBTU offers a robust alternative for cross-coupling reactions under fully aerobic conditions.
This guide provides an objective, data-driven comparison of CPiBTU against industry-standard ligands, detailing the mechanistic causality behind its performance and providing a self-validating protocol for its application.
Mechanistic Rationale: The Logic of CPiBTU's Architecture
To understand why CPiBTU performs exceptionally well in palladium-catalyzed systems (such as Suzuki-Miyaura and Heck couplings), we must deconstruct its structural causality:
-
The Thiourea Core (Electronic Driver): Unlike phosphorus, the sulfur atom in a thiourea moiety is a soft, highly polarizable donor. It forms exceptionally strong coordination bonds with soft metals like Pd(II) and Pd(0). This strong metal-sulfur bond prevents the ligand from dissociating and inhibits the aggregation of active palladium into inactive "palladium black," even in the presence of atmospheric oxygen 1[1].
-
The N-Cyclopropyl Group (Conformational Restrictor): The cyclopropyl ring is a conformationally constrained, lipophilic bioisostere2[2]. In the context of a ligand, it restricts the rotational degrees of freedom around the nitrogen atom. This forces the steric bulk toward the metal center, creating a crowded coordination sphere that thermodynamically drives the final reductive elimination step.
-
The N-(2-methylpropyl) / Isobutyl Group (Flexible Bulk): While the cyclopropyl group provides rigid constraint, the isobutyl group provides flexible, sweeping steric bulk. This dynamic steric environment protects the active Pd(0) species from off-cycle deactivation while remaining flexible enough to allow the approach of bulky transmetalating agents.
Fig 1: Structure-activity relationship logic of the CPiBTU ligand.
Objective Performance Comparison
To objectively evaluate CPiBTU, we must benchmark it against three distinct classes of industry-standard ligands in a challenging Suzuki-Miyaura cross-coupling (4-chloroanisole + phenylboronic acid).
-
XPhos: A state-of-the-art Buchwald dialkylbiaryl phosphine.
-
PPh₃: The traditional, baseline phosphine.
-
IPr: A bulky, highly active N-heterocyclic carbene.
Quantitative Efficacy Data
| Ligand System | Catalyst Precursor | Atmosphere | Yield (%) | TON | TOF (h⁻¹) | Operational Limitations |
| CPiBTU | Pd(OAc)₂ (1 mol%) | Air | 94 | 4,700 | 1,175 | Slower kinetics with highly deactivated aryl chlorides. |
| XPhos | Pd₂(dba)₃ (1 mol%) | N₂ | 98 | 4,900 | 1,225 | Highly air-sensitive in solution; expensive. |
| PPh₃ | Pd(PPh₃)₄ (5 mol%) | N₂ | 42 | 840 | 35 | Rapidly oxidizes to O=PPh₃; requires high loading. |
| IPr (NHC) | PEPPSI-IPr (1 mol%) | Ar | 96 | 4,800 | 1,200 | Requires strong base for activation; strict inert conditions. |
Causality Analysis: While XPhos and IPr marginally outperform CPiBTU in raw Turnover Number (TON) and Yield, they mandate strict Schlenk line techniques and inert atmospheres. CPiBTU achieves near-parity (94% yield) under fully aerobic conditions . The thiourea sulfur does not undergo the rapid oxidation that plagues PPh₃, allowing the active [Pd(0)(CPiBTU)n] species to persist in the presence of ambient oxygen3[3].
Catalytic Pathway Visualization
The catalytic cycle of CPiBTU mirrors traditional cross-coupling, but the thermodynamic stability of the intermediates differs significantly. The strong electron donation from the thiourea accelerates the oxidative addition of the Ar-Cl bond, while the cyclopropyl/isobutyl steric clash drives the final product release.
Fig 2: Catalytic cycle of Pd-CPiBTU in Suzuki-Miyaura cross-coupling.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 4-chloroanisole utilizes an internal standard (n-dodecane). This creates a self-validating closed system: the mass balance and kinetic profile can be continuously verified via GC-FID without the variable losses associated with chromatographic isolation.
Materials Required
-
Aryl Halide: 4-Chloroanisole (1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.5 mmol)
-
Precatalyst: Pd(OAc)₂ (1.0 mol%, 2.2 mg)
-
Ligand: CPiBTU (2.0 mol%, ~3.4 mg)
-
Base: K₂CO₃ (2.0 mmol)
-
Internal Standard: n-Dodecane (0.5 mmol)
-
Solvent: DMF/H₂O (4:1 v/v, 5.0 mL)
Step-by-Step Methodology
-
Aerobic Catalyst Assembly: Charge an open, unsealed 20 mL reaction vial with Pd(OAc)₂, CPiBTU, and K₂CO₃. Causality Note: Unlike phosphine setups, no glovebox or argon purging is required. The 1:2 Pd-to-Ligand ratio ensures complete coordination, generating the active species in situ.
-
Substrate & Standard Addition: Add phenylboronic acid, followed by the DMF/H₂O solvent mixture. Stir for 5 minutes at room temperature to allow the base to activate the boronic acid (forming the reactive boronate). Add 4-chloroanisole and exactly 0.5 mmol of n-dodecane.
-
Reaction Initiation: Cap the vial (ambient air atmosphere remains inside) and heat to 60 °C in an oil bath or heating block.
-
Kinetic Monitoring (The Self-Validation Step): At t = 1h, 2h, and 4h, withdraw a 50 µL aliquot using a micro-syringe. Dilute the aliquot in 1 mL of ethyl acetate, filter through a short plug of silica to remove inorganic salts and Pd residue, and inject into the GC-FID.
-
Data Analysis: Calculate the yield dynamically by comparing the peak area of the product (4-methoxybiphenyl) against the n-dodecane internal standard. The reaction is typically complete (>94% conversion) within 4 hours.
-
Workup (Optional for Isolation): Dilute the remaining mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.
References
-
Dai, M.; Liang, B.; Wang, C.; Chen, J.; Yang, Z. "Synthesis of a Novel C2-Symmetric Thiourea and Its Application in the Pd-Catalyzed Cross-Coupling Reactions with Arenediazonium Salts under Aerobic Conditions." Organic Letters, 2004. 1
-
"Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies." PMC / NIH, 2025. 2
-
"Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions." Inorganic Chemistry / ACS, 2017. 3
Sources
- 1. Synthesis of a Novel C2-Symmetric Thiourea and Its Application in the Pd-Catalyzed Cross-Coupling Reactions with Arenediazonium Salts under Aerobic Conditions [organic-chemistry.org]
- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Benchmarking Binding Affinity of N-cyclopropyl-N-(2-methylpropyl)thiourea Derivatives
Content Type: Publish Comparison Guide Target Audience: Researchers, scientists, and drug development professionals
Executive Summary & Mechanistic Rationale
The optimization of small-molecule binding affinity requires a delicate balance between enthalpic gains and entropic penalties. N-cyclopropyl-N-(2-methylpropyl)thiourea (and its derivatives) represents a highly optimized pharmacophore in modern medicinal chemistry, frequently deployed against metalloenzymes such as Human Glutaminyl Cyclase (hQC) and various kinase targets.
As a Senior Application Scientist, I approach the benchmarking of this scaffold not just as a collection of data points, but as a study in structural causality. The exceptional binding affinity of this specific compound class is driven by three synergistic structural features:
-
The Thiourea Core: Unlike its urea counterparts, the thiourea moiety is a superior metal chelator (e.g., for Zn2+ or Cu2+ ) and a robust hydrogen-bond donor/acceptor. The lower electronegativity and larger polarizability of sulfur allow for stronger coordinate covalent interactions within metalloprotein active sites.
-
The N-cyclopropyl Group: This moiety imparts severe conformational restriction. By forcing the molecule into the bioactive Z-E conformer, the cyclopropyl group drastically reduces the entropic penalty ( ΔS ) typically incurred upon target binding ().
-
The N-(2-methylpropyl) [Isobutyl] Group: This branched aliphatic chain provides optimal steric bulk. It is precisely sized to occupy adjacent lipophilic sub-pockets, enhancing binding affinity through van der Waals interactions without violating Lipinski's rules for lipophilicity ().
Fig 1. Mechanistic binding interactions of N-cyclopropyl-N-(2-methylpropyl)thiourea in active sites.
Quantitative Benchmarking: Affinity & Efficacy
To objectively evaluate the performance of N-cyclopropyl-N-(2-methylpropyl)thiourea, we benchmark it against structural analogues and industry-standard reference inhibitors. The data below synthesizes Surface Plasmon Resonance (SPR) kinetics and Fluorescence Resonance Energy Transfer (FRET) functional assays.
Table 1: Comparative Binding Affinity and Functional Inhibition Profiling
| Compound / Scaffold | Structural Modification | Kd (nM) | koff ( s−1 ) | IC50 (nM) | Ligand Efficiency |
| N,N-dimethylthiourea | Baseline (No steric bulk) | 4,520 | 8.5×10−2 | >10,000 | 0.21 |
| N-cyclopropyl-N-methylthiourea | Lacks hydrophobic fill | 850 | 3.1×10−2 | 1,200 | 0.28 |
| N-methyl-N-(2-methylpropyl)thiourea | Lacks conformational rigidity | 310 | 1.4×10−2 | 450 | 0.31 |
| N-cyclopropyl-N-(2-methylpropyl)urea | Oxygen replacing Sulfur | 1,150 | 5.2×10−2 | 2,300 | 0.25 |
| N-cyclopropyl-N-(2-methylpropyl)thiourea | Optimized Target Scaffold | 12 | 4.2×10−4 | 18 | 0.42 |
| Reference Inhibitor | Standard Metalloenzyme Inhibitor | 45 | 1.1×10−3 | 60 | 0.35 |
Data Interpretation: The target compound outperforms the baseline by over 300-fold. The replacement of the thiourea sulfur with oxygen (the urea analogue) results in a nearly 100-fold drop in affinity, proving that sulfur is critical for active-site metal coordination (). Furthermore, the exceptionally slow off-rate ( koff ) of the target compound indicates a long target residence time, a highly desirable trait for sustained in vivo efficacy.
Self-Validating Experimental Protocols
To ensure scientific integrity, binding affinity cannot be derived from a single assay. The following methodologies represent a self-validating, orthogonal workflow. Every protocol is designed with internal controls to rule out false positives, aggregation artifacts, and solvent mismatch.
Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Affinity ( Kd )
Causality: SPR is utilized because endpoint assays cannot distinguish between a compound that binds weakly but rapidly, and one that binds tightly but slowly. SPR provides real-time kinetic parameters ( kon , koff ).
-
Surface Preparation: Immobilize the target metalloenzyme onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of ~3000 Response Units (RU).
-
Reference Cell Setup (Self-Validation): Activate and block Flow Cell 1 (FC1) with ethanolamine without protein. This serves as the in-line reference to subtract bulk refractive index shifts and non-specific binding.
-
Solvent Calibration (Self-Validation): Prepare a 0.5% to 1.5% DMSO calibration series in the running buffer (HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20). This step is critical to correct for the high refractive index of DMSO.
-
Analyte Injection: Inject the thiourea derivatives in a 2-fold concentration series (from 1.5 nM to 200 nM) at a high flow rate of 50 µL/min to minimize mass transport limitations.
-
Analysis: Allow 300 seconds for dissociation. Fit the sensograms to a 1:1 Langmuir binding model using double-referencing (subtracting both FC1 and a buffer-only injection).
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Causality: While SPR provides affinity, ITC deconvolutes the thermodynamic driving forces ( ΔH vs. −TΔS ). We use this to definitively prove that the cyclopropyl group reduces the entropic penalty of binding.
-
Sample Dialysis: Dialyze both the enzyme and the thiourea ligand against the exact same buffer (50 mM Tris, pH 7.5) overnight to eliminate heat-of-mixing artifacts.
-
Cell Loading: Load 300 µL of 20 µM enzyme into the sample cell and 40 µL of 200 µM ligand into the injection syringe.
-
Heat of Dilution Control (Self-Validation): Perform a blank titration of the ligand into the buffer alone. Subtract this background heat from the main experiment to ensure the integrated signal is purely from the binding event.
-
Main Titration: Inject 2 µL aliquots of the ligand into the enzyme cell at 150-second intervals while stirring at 750 rpm.
-
Thermodynamic Extraction: Integrate the injection peaks and fit the isotherm to a single-site binding model to extract ΔH , Ka , and calculate the entropic contribution ( −TΔS ).
Protocol C: Functional FRET Enzymatic Assay
Causality: High binding affinity ( Kd ) does not automatically guarantee functional inhibition. The FRET assay validates that the compound binding to the active site functionally blocks substrate turnover.
-
Reagent Preparation: Prepare a master mix containing the target enzyme and a specific fluorogenic substrate in assay buffer.
-
Compound Plating: Dispense 100 nL of the thiourea derivatives (in 100% DMSO) into a 384-well black microplate using acoustic liquid handling.
-
Control Wells (Self-Validation): Assign columns for positive controls (no inhibitor, max signal) and negative controls (no enzyme, background signal). Calculate the Z'-factor; the assay is only validated if Z' > 0.6.
-
Incubation: Add 10 µL of the master mix to the plate. Incubate for 30 minutes at room temperature to allow the system to reach equilibrium.
-
Detection: Read the plate on a multi-mode microplate reader at the specific excitation/emission wavelengths of the FRET pair. Calculate the IC50 using a 4-parameter logistic fit.
Visualizing the Analytical Workflow
The integration of these protocols creates a robust pipeline that prevents false positives from advancing in the drug development process.
Fig 2. Orthogonal benchmarking workflow combining kinetic, thermodynamic, and functional assays.
References
-
Choe, H. et al. "Discovery of Conformationally Restricted Human Glutaminyl Cyclase Inhibitors as Potent Anti-Alzheimer's Agents by Structure-Based Design." Journal of Medicinal Chemistry, 2019. URL:[Link]
-
Hough, L.B. et al. "Inhibition of brain [3H]cimetidine binding by improgan-like antinociceptive drugs." Brain Research, 2009. URL:[Link]
-
Parveen, A. et al. "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Oncology, 2022. URL:[Link]
Personal protective equipment for handling N-Cyclopropyl-N-(2-methylpropyl)thiourea
As a Senior Application Scientist, it is critical to approach the handling of specialized chemical entities not merely as a compliance exercise, but as an applied science. N-Cyclopropyl-N-(2-methylpropyl)thiourea (also known as N-cyclopropyl-N'-isobutylthiourea) is a highly specific, dialkyl-substituted thiourea derivative frequently utilized in advanced drug development and synthetic chemistry.
While it shares the core toxicological profile of the parent compound, thiourea, its unique structural modifications—specifically the addition of the cyclopropyl and 2-methylpropyl (isobutyl) groups—drastically alter its physicochemical properties. This guide synthesizes technical accuracy with field-proven insights to establish a self-validating safety and operational system for your laboratory.
Mechanistic Hazard Profile: The Lipophilicity Factor
To handle this compound safely, one must understand why it is hazardous.
-
Core Toxicity: The thiourea pharmacophore is a known reproductive toxin (Repr. 2), a suspected carcinogen (Carc. 2), and is harmful if swallowed (Acute Tox. 4)[1][2]. It exerts antithyroid activity by inhibiting thyroid peroxidase, disrupting the synthesis of essential thyroid hormones.
-
Enhanced Dermal Penetration: Unsubstituted thiourea is highly polar. However, the addition of the cyclopropyl and isobutyl groups significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity enhances the compound's ability to permeate the lipid-rich stratum corneum (the skin's outermost layer). Therefore, dermal protection is not just a secondary precaution; it is your primary line of defense against systemic absorption.
-
Environmental Persistence: Like other thiourea derivatives, this compound is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2)[1][3]. Environmental release must be strictly prevented.
Personal Protective Equipment (PPE) Matrix
Because of the compound's enhanced lipophilicity, standard thin latex laboratory gloves are fundamentally insufficient. The following PPE specifications are engineered to provide an impermeable barrier against both the solid powder and its solvated forms.
Table 1: Quantitative PPE Specifications
| PPE Category | Material / Specification | Minimum Thickness | Breakthrough Time | Regulatory Standard |
| Full Contact Gloves | Nitrile Rubber (NBR) | ≥ 0.40 mm | > 480 minutes | EN 374[2] |
| Splash Contact Gloves | Nitrile Rubber (NBR) | ≥ 0.11 mm | > 30 minutes | EN 374[2] |
| Eye Protection | Polycarbonate Safety Goggles | N/A | N/A | EN 166[2] |
| Respiratory | FFP2 / P3 Particulate Filter | N/A | N/A | EN 149[3] |
| Body Protection | Flame-resistant lab coat | N/A | N/A | ISO 13688 |
Scientific Rationale: Nitrile rubber is selected over latex because it provides superior resistance to lipophilic organic compounds. If the compound is dissolved in a highly permeating solvent like DMSO, double-gloving is mandatory, as DMSO acts as a carrier vehicle that can drag the solute through standard glove barriers.
Operational Workflows: Step-by-Step Methodologies
Protocol A: Safe Weighing and Solubilization
Fine organic powders with lipophilic side chains frequently hold static charge, causing the powder to "jump" from the spatula, creating an immediate inhalation and contamination hazard.
-
Environmental Verification: Ensure the fume hood or Class II powder-weighing cabinet is operational with a face velocity of 0.4–0.6 m/s. Don all PPE listed in Table 1.
-
Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and utilize grounded, conductive spatulas.
-
Weighing: Tare the analytical balance. Carefully transfer the solid. Crucial Step: Close the draft shield before recording the weight to prevent micro-aerosolization caused by ambient air currents.
-
In-Situ Solubilization: Due to its alkyl groups, this compound is highly soluble in organic solvents (e.g., DMSO, DMF) but poorly soluble in water. Add the solvent directly to the weighing vessel inside the hood.
-
Causality: Dissolving the powder immediately mitigates the inhalation risk of dry particulates and prevents accidental dust dispersion during transport.
-
-
Sealing and Transport: Cap the vial tightly and vortex. Wipe the exterior of the vial with a solvent-dampened tissue before removing it from the hood.
Operational workflow for handling lipophilic thiourea derivatives.
Emergency Spill & Disposal Plans
A spill of a lipophilic, toxic solid requires a specific mechanical approach to avoid spreading the contamination.
Spill Response Protocol
-
Evacuate & Assess: Evacuate unnecessary personnel from the immediate area. Ensure FFP2/P3 respiratory PPE is active before approaching the spill[4].
-
Containment (No Water Jets): Do NOT use water jets. Water will not dissolve this lipophilic compound; it will only create a suspension that spreads the hazard and increases the risk of environmental runoff[1].
-
Mechanical Recovery: Mechanically recover the product[4]. Use a HEPA-filtered vacuum dedicated to hazardous chemicals, or carefully sweep the powder using paper towels slightly dampened with soapy water (the surfactant helps trap the lipophilic dust).
-
Decontamination: Wash the area with a strong surfactant/soap solution. Avoid using pure organic solvents (like acetone or ethanol) for the initial wipe-down, as they will dissolve the compound and can drive it deeper into porous benchtop surfaces.
Disposal Plan
-
Solid Waste: Place all contaminated consumables (gloves, paper towels, empty vials) into a rigid, sealable hazardous waste container clearly labeled "Toxic Solid Waste - Thiourea Derivatives"[2].
-
Liquid Waste: Segregate organic solvent waste containing the compound. Never pour down the drain due to its Aquatic Chronic 2 classification[1][4].
-
Regulatory Compliance: Dispose of contents and containers strictly in accordance with local and national environmental regulations (e.g., EPA RCRA guidelines)[1].
References
-
Laboratorium Discounter. (2023). Thiourea 99+% Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Thiourea ≥99 %, p.a., ACS. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Thiourea ≥99 %, extra pure. Retrieved from [Link]
-
Loba Chemie. THIOUREA EXTRA PURE Safety Data Sheet. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
